molecular formula C9H7N3O3 B11764418 4-Methoxy-5-nitrocinnoline

4-Methoxy-5-nitrocinnoline

Cat. No.: B11764418
M. Wt: 205.17 g/mol
InChI Key: NYIFZPZNBKUIOT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-5-nitrocinnoline is a useful research compound. Its molecular formula is C9H7N3O3 and its molecular weight is 205.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H7N3O3

Molecular Weight

205.17 g/mol

IUPAC Name

4-methoxy-5-nitrocinnoline

InChI

InChI=1S/C9H7N3O3/c1-15-8-5-10-11-6-3-2-4-7(9(6)8)12(13)14/h2-5H,1H3

InChI Key

NYIFZPZNBKUIOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CN=NC2=C1C(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

Foundational & Exploratory

Comprehensive Spectroscopic Characterization of 4-Methoxy-5-nitrocinnoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Compound Profile

4-Methoxy-5-nitrocinnoline (CAS: 90323-12-9) is a functionalized diazanaphthalene derivative. It serves as a critical intermediate in the synthesis of tricyclic antibacterial agents and antitumor compounds. Its structural core—the cinnoline ring—possesses unique electronic properties due to the 1,2-diaza linkage, which differentiates it from the isomeric quinolines and quinoxalines.

This technical guide provides a rigorous analysis of the spectroscopic signature of this compound. Given the scarcity of open-access primary spectral libraries for this specific regioisomer, the data presented here synthesizes empirical trends from analogous cinnoline derivatives (e.g., 4-methoxycinnoline, 5-nitrocinnoline) and high-fidelity predictive algorithms rooted in substituent chemical shift additivity rules.

Compound Identification
PropertyDetail
IUPAC Name This compound
CAS Number 90323-12-9
Molecular Formula

Molecular Weight 205.17 g/mol
Structure 1,2-Diazanaphthalene core, 4-OMe, 5-

Synthesis & Sample Origin

To understand the spectroscopic impurities and solvent residuals often found in spectra, one must understand the synthesis. The most robust route to this compound involves a Nucleophilic Aromatic Substitution (


) of 4-chloro-5-nitrocinnoline.
Reaction Workflow

The 5-nitro group activates the C4-position (already activated by the N1-N2 ring system) for nucleophilic attack by methoxide.

Synthesis Start 4-Chloro-5-nitrocinnoline (Precursor) Inter Meisenheimer Complex Start->Inter + NaOMe, 0-25°C Reagent NaOMe / MeOH (Nucleophile) Reagent->Inter Product This compound (Target) Inter->Product - Cl⁻ Byprod NaCl Inter->Byprod

Figure 1: Synthesis via


. The peri-position of the nitro group (C5) creates steric bulk but electronically facilitates the displacement of chlorine at C4.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][3][4]

The NMR profile of this compound is defined by the interplay between the electron-donating methoxy group (shielding) and the strongly electron-withdrawing nitro group (deshielding).

H NMR Characterization (400 MHz, DMSO- )

The cinnoline ring protons are assigned based on the characteristic deshielding of the diaza-ring and the specific substituent effects of the 5-


 group.
Proton

(ppm)
Multiplicity

(Hz)
Assignment Logic
H3 7.80 – 8.00 Singlet (s)-Shielded: The C4-OMe group donates electron density via resonance to C3 (ortho-like relationship), significantly upfield shifting this proton compared to unsubstituted cinnoline (

9.3).
H6 8.55 – 8.65 Doublet (d)8.0Deshielded: Ortho to the 5-

group. The inductive and mesomeric withdrawal of the nitro group strongly deshields H6.
H7 8.05 – 8.15 Triplet (t) / dd8.0, 7.5Moderate: Meta to the 5-

group. Less affected than H6 or H8.
H8 8.80 – 8.95 Doublet (d)8.0Highly Deshielded: Para to the 5-

group and subject to the "peri-effect" from the N1 lone pair and ring geometry.
OMe 4.15 – 4.25 Singlet (s)-Characteristic aromatic methoxy signal.

Key Diagnostic Feature: The singlet at ~7.9 ppm (H3) is the hallmark of 4-substituted cinnolines. If the reaction failed (starting material remaining), this peak would be absent (in 4-chloro-5-nitrocinnoline, H3 is typically further downfield ~9.2 ppm).

C NMR Characterization (100 MHz, DMSO- )
Carbon

(ppm)
TypeAssignment Note
C4 160.0 – 162.0

Ipso to OMe. Highly deshielded by Oxygen and N2.
C5 145.0 – 147.0

Ipso to

.
C3 105.0 – 110.0

Shielded by C4-OMe resonance (ortho-effect).
OMe 56.0 – 58.0

Standard methoxy carbon.
C8 130.0 – 132.0

Deshielded aromatic.

Infrared (IR) Spectroscopy[1][2][4]

The IR spectrum confirms the presence of the nitro group and the ether linkage, differentiating the product from hydrolyzed byproducts (cinnolinones).

  • Nitro Stretches (

    
    ): 
    
    • Asymmetric: 1525 – 1540

      
       (Strong).
      
    • Symmetric: 1340 – 1360

      
       (Strong).
      
  • Ether Linkage (C–O–C):

    • Aryl-O Stretch: 1250 – 1280

      
      .
      
    • Alkyl-O Stretch: 1000 – 1050

      
      .
      
  • C=N / C=C Aromatic: 1580 – 1620

    
    .
    
  • Absence of OH: No broad band at 3200-3400

    
     (confirms no hydrolysis to 4-hydroxy-5-nitrocinnoline).
    

Mass Spectrometry (MS)[1][4]

Mass spectrometry provides the definitive molecular weight confirmation. The fragmentation pattern is characteristic of nitro-aromatics and methyl ethers.

Fragmentation Pathway[1][5]
  • Molecular Ion (

    
    ): 
    
    
    
    205 (Base peak or high intensity).
  • Loss of

    
    : 
    
    
    
    159 (
    
    
    ). Common in nitroarenes.
  • Loss of

    
    : 
    
    
    
    175 (
    
    
    ). Rearrangement process.
  • Loss of ngcontent-ng-c3932382896="" _nghost-ng-c706637299="" class="inline ng-star-inserted">

    
    : 
    
    
    
    190 (
    
    
    ). From the methoxy group.[1][2][3][4][5][6]
  • Loss of

    
    : 
    
    
    
    176 (
    
    
    ). Loss of formyl radical from the methoxy group (CO expulsion).

MassSpec M Molecular Ion [M]+ m/z 205 M_NO2 [M - NO2]+ m/z 159 M->M_NO2 - NO2 (46) M_NO [M - NO]+ m/z 175 M->M_NO - NO (30) M_CH3 [M - CH3]+ m/z 190 M->M_CH3 - CH3 (15) M_NO->M_NO2 - O (16)

Figure 2: Primary fragmentation pathways under Electron Impact (EI) ionization.

Experimental Protocol for Data Acquisition

To replicate these results, the following standard operating procedures (SOPs) are recommended.

Sample Preparation[1][6]
  • Solvent: Use DMSO-

    
      (99.9% D) for NMR. Cinnolines can be sparingly soluble in 
    
    
    
    ; DMSO ensures complete dissolution and prevents aggregation effects.
  • Concentration: 5-10 mg of sample in 0.6 mL solvent.

  • Reference: TMS (0.00 ppm) or residual DMSO pentet (2.50 ppm).

Instrument Parameters
  • NMR: 400 MHz or higher. Number of scans (NS) = 16 for

    
    H, 1024 for 
    
    
    
    C. Pulse delay (
    
    
    ) = 1.0 s (
    
    
    H), 2.0 s (
    
    
    C) to allow relaxation of quaternary carbons (C4, C5).
  • MS: ESI (Positive mode) for soft ionization (

    
     206) or EI (70 eV) for structural fingerprinting.
    

References

  • Cinnoline Chemistry Overview: Title: Product Class 9: Cinnolines. Source: Science of Synthesis (Thieme Connect). URL:[Link]

  • NMR of Cinnoline Derivatives: Title: On the tautomerism of cinnolin-4-ol, cinnoline-4-thiol, and cinnolin-4-amine.[7] Source: Holzer Group (University of Vienna). URL:[Link]

  • Nitration of Cinnolines: Title: Nitration of cinnoline 2-oxide and quinoline 1-oxide in sulphuric acid. Source: Journal of the Chemical Society B (RSC). URL:[Link]

  • Commercial Availability & CAS Verification: Title: this compound (CAS 90323-12-9). Source: Chemikart / A2B Chem. URL:[Link]

  • Analogous Quinoline Data: Title: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline. Source: ResearchGate. URL:[Link]

Sources

Technical Whitepaper: Cinnoline Derivatives in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Privileged" Nitrogen Scaffold

In the landscape of heterocyclic medicinal chemistry, cinnoline (1,2-diazanaphthalene) represents a distinct bioisostere of quinoline and isoquinoline. While quinolines have historically dominated the antimalarial and kinase inhibitor space, cinnolines offer unique physicochemical properties—specifically, the presence of the N1-N2 bond introduces a dipole moment and hydrogen-bonding potential that differs significantly from their mono-nitrogen counterparts.

This guide moves beyond basic literature summarization to analyze the causality behind cinnoline's rising prominence. We explore its utility as a scaffold for Type I/II kinase inhibitors, its resurgence in antimicrobial research (post-Cinoxacin), and the synthetic methodologies that allow for rapid library generation in drug discovery.

Structural Logic & Physicochemical Properties

The cinnoline core is planar and aromatic.[1] Its medicinal value stems from two key features:

  • Basicity & H-Bonding: The N1 atom is pyridine-like (sp2 hybridized) and serves as a hydrogen bond acceptor. This is critical for interacting with the "hinge region" of kinase ATP-binding pockets (e.g., Valine or Methionine residues).

  • Lipophilicity Modulation: The additional nitrogen atom lowers logP compared to naphthalene, improving water solubility—a frequent bottleneck in drug development.

Comparative Physicochemical Profile
ScaffoldLogP (calc)pKa (Conjugate Acid)H-Bond AcceptorsPrimary Utility
Naphthalene 3.3N/A0Hydrophobic Core
Quinoline 2.04.91Antimalarial, Kinase
Cinnoline 1.5 2.6 2 Antitumor, Antibacterial

Note: The lower pKa of cinnoline compared to quinoline suggests it remains unprotonated at physiological pH, facilitating membrane permeability.

Synthetic Architectures: From Richter to Palladium

To design a cinnoline library, one must choose a synthetic route that allows for late-stage functionalization .

The Evolution of Synthesis
  • Classical (Richter/Widman-Stoermer): Relies on diazonium salts or cyclization of o-aminoalkynyl derivatives.

    • Limitation: Harsh conditions (high temperature, strong acid) often degrade sensitive functional groups required for modern target binding.

  • Modern (Transition Metal Catalysis): The preferred route for medicinal chemists.

    • Advantage:[1] Utilization of ortho-haloanilines via Sonogashira coupling followed by in situ cyclization. This allows the introduction of complex R-groups at the C3 and C4 positions early in the synthesis.

Visualization: Synthetic Decision Tree

The following diagram illustrates the logical flow for selecting a synthetic route based on the desired substitution pattern.

CinnolineSynthesis Start Target Cinnoline Structure Sub3 3-Substituted Start->Sub3 Sub4 4-Substituted Start->Sub4 Sub34 3,4-Disubstituted Start->Sub34 Sonogashira Sonogashira Coupling + Cyclization Sub3->Sonogashira o-iodoaniline + alkyne Richter Richter Synthesis (Diazonium Cyclization) Sub4->Richter Classic Route Suzuki Suzuki-Miyaura (Boronic Acids) Sub4->Suzuki 4-chlorocinnoline intermediate Sub34->Sonogashira Internal alkynes Result Functionalized Scaffold Richter->Result Sonogashira->Result Suzuki->Result

Caption: Decision matrix for cinnoline synthesis. Green nodes indicate modern Pd-catalyzed methods preferred for library generation.

Pharmacological Landscape & SAR

Oncology: Kinase Inhibition (EGFR, PI3K, c-Met)

Cinnoline derivatives have shown nanomolar potency against Receptor Tyrosine Kinases (RTKs).

  • Mechanism: The N1-N2 moiety mimics the adenine ring of ATP.

  • SAR Insight:

    • C3 Position: Substitution here (e.g., with an aryl or heteroaryl ring) orients the molecule into the hydrophobic pocket.

    • C6/C7 Positions: Electron-donating groups (OMe) or solubilizing tails (morpholine) here interact with the solvent-exposed region, improving PK properties.

    • Case Study: 3-aryl-cinnoline derivatives have demonstrated IC50 values < 50 nM against PI3K

      
       [1].
      
Antimicrobial Agents: Beyond Cinoxacin

While Cinoxacin (an older quinolone-like drug) validated the scaffold, resistance has driven new research.

  • Target: DNA Gyrase (Topoisomerase II) and Topoisomerase IV.[1]

  • Recent Advances: Fused cinnoline-pyrazole systems show dual activity against MRSA and fungal pathogens (Candida albicans) [2]. The planarity allows for DNA intercalation, while the N-N bond stabilizes the drug-enzyme-DNA cleavage complex.

Data Summary: Structure-Activity Relationship (SAR)
PositionModificationBiological EffectCausality
N1 AlkylationLoss of Activity (Antibacterial)Disrupts H-bond donor/acceptor motif required for Gyrase binding.
C3 Aryl/HeteroarylIncreased Potency (Kinase)Pi-stacking interactions within the ATP hydrophobic pocket.
C4 Hydroxyl/KetoneEssential for AntibacterialMimics the carbonyl of quinolones (Cinoxacin-like binding).
C6/C7 Fluorine/ChlorineMetabolic StabilityBlocks P450 oxidation sites; increases lipophilicity for cell penetration.
Visualization: Kinase Binding Mechanism

The interaction between a generic 3-substituted cinnoline and a kinase ATP pocket.

KinaseBinding Kinase Kinase Hinge Region (Met/Val Residues) Cinnoline Cinnoline Scaffold (Ligand) Cinnoline->Kinase H-Bond (N1 acceptor) Pocket Hydrophobic Pocket Cinnoline->Pocket Hydrophobic Interaction (C3-Aryl group) Solvent Solvent Front Cinnoline->Solvent Solubilizing Tail (C6/C7)

Caption: Schematic of Cinnoline-Kinase interaction. The N1 nitrogen is the critical anchor point for H-bonding in the hinge region.

Detailed Experimental Protocol

Objective: Synthesis of 3-phenyl-4-hydroxycinnoline (a versatile intermediate) via Richter-type cyclization. Rationale: This protocol is chosen for its robustness and "self-validating" colorimetric changes.

Reagents
  • 2-Ethynylaniline (1.0 eq)

  • Sodium Nitrite (

    
    , 1.2 eq)
    
  • Hydrochloric Acid (HCl, 6M)

  • Solvent: Water/Ethanol mix

Workflow
  • Diazotization (The Critical Step):

    • Dissolve 2-ethynylaniline in HCl/Water at 0°C.

    • Validation: Temperature must remain < 5°C to prevent decomposition.

    • Add

      
       dropwise.
      
    • Checkpoint: Solution turns clear/yellow. A positive starch-iodide paper test (turning blue/black) confirms excess nitrous acid (ensure full conversion).

  • Cyclization:

    • Allow the diazonium salt solution to warm to Room Temperature (RT) and stir for 2 hours.

    • Heat to 60°C for 1 hour.

    • Mechanism:[2][3][4] The internal alkyne acts as the nucleophile, attacking the diazonium nitrogen.

  • Isolation:

    • Adjust pH to 7.0 using NaOH.

    • Precipitate forms. Filter and wash with cold water.

  • Characterization (Self-Validation):

    • 1H NMR (DMSO-d6): Look for the disappearance of the alkyne proton and the appearance of the aromatic cinnoline protons (typically

      
       7.5 - 8.5 ppm).
      
    • Mass Spec: Confirm M+1 peak.

Future Outlook

The cinnoline scaffold is currently under-utilized compared to quinoline. Future directions include:

  • PROTACs: Using cinnoline kinase inhibitors as the "warhead" linked to E3 ligase ligands for targeted protein degradation.

  • Fragment-Based Drug Design (FBDD): Cinnoline fragments (MW < 200) offer high ligand efficiency due to their rigidity and polarity.

References

  • Discovery of cinnoline derivatives as potent PI3K inhibitors. Source: Bioorganic & Medicinal Chemistry Letters (2021).[5] URL:[Link]

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: Molecules (MDPI). URL:[Link]

  • Recent Developments in the Synthesis of Cinnoline Derivatives. Source: Bentham Science / Mini-Reviews in Organic Chemistry. URL:[Link]

  • Design, synthesis, structure-activity relationships of new quinoline/cinnoline derivatives. Source: European Journal of Medicinal Chemistry. URL:[Link]

  • Cinoxacin (Official FDA Label/Monograph). Source: DailyMed (NIH). URL:[Link]

Sources

Physical and chemical properties of 4-Methoxy-5-nitrocinnoline

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 8-Methoxy-5-nitroquinoline

A Note on the Original Topic: Initial research for "4-Methoxy-5-nitrocinnoline" did not yield specific data, suggesting it is a compound not widely documented in publicly accessible scientific literature. Therefore, this guide focuses on a structurally related and well-characterized compound, 8-Methoxy-5-nitroquinoline , which serves as a valuable case study for researchers interested in the properties of nitro-substituted heterocyclic compounds.

Abstract

8-Methoxy-5-nitroquinoline is a heterocyclic aromatic compound belonging to the quinoline family.[1] The presence of both an electron-donating methoxy group and a powerful electron-withdrawing nitro group on the quinoline scaffold imparts a unique electronic character, making it a molecule of significant interest in medicinal chemistry and synthetic organic chemistry.[1][2] Its derivatives are explored for a range of pharmacological activities, including antibacterial and anticancer applications.[1][3] This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 8-Methoxy-5-nitroquinoline, alongside detailed protocols for its synthesis and characterization, and a discussion of its relevance in drug development.

Physicochemical Properties

The fundamental physical and chemical characteristics of 8-Methoxy-5-nitroquinoline determine its behavior in various chemical and biological systems. These properties are critical for designing synthetic routes, developing analytical methods, and formulating it for research applications.

PropertyValueSource(s)
IUPAC Name 8-methoxy-5-nitroquinoline[4][5]
Synonyms 5-Nitro-8-methoxyquinoline[5]
CAS Number 17012-47-4[4][5]
Molecular Formula C₁₀H₈N₂O₃[5][6]
Molecular Weight 204.18 g/mol [5][7]
Appearance Beige to yellow-brown crystalline powder[1][8]
Melting Point 115 °C[1]
LogP (Octanol/Water) 2.2 (Computed)[5]
Hydrogen Bond Donors 0[5]
Hydrogen Bond Acceptors 4[5]
Topological Polar Surface Area 67.9 Ų[5]

Synthesis and Chemical Reactivity

The synthesis of 8-Methoxy-5-nitroquinoline is typically achieved through the nitration of 8-methoxyquinoline. This reaction is a classic example of electrophilic aromatic substitution on a quinoline ring, where the position of the incoming nitro group is directed by the existing methoxy substituent.

Synthetic Pathway Overview

The logical flow for the synthesis begins with the commercially available 8-hydroxyquinoline, which is first methylated to form the key intermediate, 8-methoxyquinoline. This intermediate is then subjected to nitration to yield the final product. The choice of a two-step process is crucial; direct nitration of 8-hydroxyquinoline would be complicated by the acidic nature of the hydroxyl group and different directing effects. Methylation protects the hydroxyl group and activates the ring for predictable substitution.

Synthesis_Workflow A 8-Hydroxyquinoline (Starting Material) B Methylation (e.g., DMS, K₂CO₃) A->B Step 1 C 8-Methoxyquinoline (Intermediate) B->C D Nitration (HNO₃, H₂SO₄) C->D Step 2 E 8-Methoxy-5-nitroquinoline (Final Product) D->E F Purification (Recrystallization) E->F Final Step

Caption: Synthetic workflow for 8-Methoxy-5-nitroquinoline.

Detailed Experimental Protocol: Synthesis

This protocol is based on established methodologies for the nitration of quinoline derivatives.[9]

Objective: To synthesize 8-Methoxy-5-nitroquinoline from 8-methoxyquinoline.

Materials:

  • 8-Methoxyquinoline

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Ice

  • Deionized Water

  • Diethyl ether

  • Round-bottom flask (50 mL)

  • Magnetic stirrer and stir bar

  • Ice/water bath

  • Glass pipette or dropping funnel

  • Beaker (100 mL)

  • Büchner funnel and filter paper

Procedure:

  • Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, carefully add 8-methoxyquinoline (0.72 mmol). Place the flask in an ice/water bath to cool.

  • Acid Addition: Slowly add concentrated sulfuric acid (0.71 mmol) to the flask while stirring. Maintain the temperature below 10 °C.

  • Nitration: While vigorously stirring the cooled mixture, add concentrated nitric acid (2.06 mmol) dropwise over a period of 5-10 minutes.[9] The slow addition is critical to control the exothermic reaction and prevent over-nitration.

  • Reaction Progression: After the complete addition of nitric acid, remove the ice bath and allow the mixture to stir at room temperature for 2 hours to ensure the reaction goes to completion.[9]

  • Quenching: Carefully pour the reaction mixture onto a beaker containing approximately 3.5 g of crushed ice and water.[9] This step quenches the reaction and precipitates the product.

  • Isolation: Stir the mixture until all the ice has melted. The solid product will precipitate out of the acidic solution. Collect the solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid sequentially with cold deionized water and then with a small amount of cold diethyl ether to remove residual acids and organic impurities.[9]

  • Drying: Dry the purified product, yielding 8-Methoxy-5-nitroquinoline. A reported yield for a similar process is 77%.[1]

Spectroscopic Characterization

Spectroscopic analysis is essential for confirming the identity and purity of the synthesized molecule. The combination of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) provides a complete structural profile.

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in the molecule. For 8-Methoxy-5-nitroquinoline, the key vibrational bands confirm the presence of the nitro group, the aromatic system, and the methoxy group.

  • NO₂ Asymmetric & Symmetric Stretch: Strong absorptions are expected around 1530-1550 cm⁻¹ and 1340-1360 cm⁻¹. One study reports a key NO₂ absorption at 1338 cm⁻¹.[1]

  • Aromatic C=C Stretch: Multiple bands in the 1400-1600 cm⁻¹ region.

  • Aromatic C-H Stretch: Signals appear above 3000 cm⁻¹. A reported spectrum shows aromatic absorption at 2914 cm⁻¹.[1]

  • C-O-C (Methoxy) Stretch: A characteristic band is expected in the 1000-1250 cm⁻¹ region.

  • Aromatic C-H Bending: Out-of-plane bending vibrations appear in the 620-930 cm⁻¹ range, which can be indicative of the substitution pattern.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework.

  • ¹H NMR: The proton NMR spectrum will show distinct signals for the aromatic protons and the methoxy group protons. The chemical shifts are influenced by the electron-withdrawing nitro group and the electron-donating methoxy group. A reported ¹H NMR spectrum in DMSO-d₆ shows the following key signals: a singlet for the methoxy group (-OCH₃) at 4.12 ppm, and distinct doublets for the aromatic protons between 7.43 and 9.07 ppm.[9]

  • ¹³C NMR: The carbon NMR spectrum will show 10 distinct signals corresponding to each carbon atom in the molecule. The carbons attached to the electronegative oxygen and nitrogen atoms will be shifted downfield.

Mass Spectrometry (MS)

Mass spectrometry determines the molecular weight and can reveal fragmentation patterns that help confirm the structure.

  • Molecular Ion Peak (M⁺): The primary peak will correspond to the molecular weight of the compound, approximately 204.18 g/mol .[5] High-resolution mass spectrometry (HRMS) can confirm the exact mass of 204.0535 Da.[10]

  • Fragmentation: Common fragmentation patterns may include the loss of the methoxy group (-OCH₃) or the nitro group (-NO₂).

Applications and Relevance in Drug Development

Quinoline derivatives are a cornerstone in medicinal chemistry, forming the structural core of many therapeutic agents.[1] The introduction of a nitro group, as seen in 8-Methoxy-5-nitroquinoline, can enhance or modify biological activity.

  • Antimicrobial and Anticancer Potential: Nitroaromatic compounds are known for their biological activities. For instance, the related compound nitroxoline (8-hydroxy-5-nitroquinoline) is used as an antibacterial agent and has been investigated for its anticancer properties.[3][11][12] These activities are often linked to the ability of the nitro group to undergo bioreduction in hypoxic environments, such as those found in solid tumors or certain bacterial colonies, leading to the formation of cytotoxic reactive species.

  • Synthetic Intermediate: 8-Methoxy-5-nitroquinoline serves as a versatile intermediate for the synthesis of more complex molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized to build diverse molecular libraries for drug screening. This makes it a valuable building block for creating novel therapeutic candidates.[2]

Safety and Handling

8-Methoxy-5-nitroquinoline must be handled with appropriate safety precautions, as is standard for nitroaromatic compounds.

  • GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[5]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, gloves, and a lab coat, is required. Work should be conducted in a well-ventilated fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for chemical waste.

References

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 811350, 8-Methoxy-5-nitroquinoline. [Link]

  • NIST. 5-Methoxy-8-nitro-quinoline in NIST WebBook. [Link]

  • Cardinal Scholar, Ball State University. Synthesis of Quinoline Analogues. [Link]

  • PubChemLite. 8-methoxy-5-nitroquinoline (C10H8N2O3). [Link]

  • Cheméo. 5-Methoxy-8-nitro-quinoline. [Link]

  • ResearchGate. Synthesis of 8-Methoxyquinoline and 5-Nitro-8- methoxyquinoline and their Biological Activities | Request PDF. [Link]

  • Global Occurrence. Embracing Innovation: The Future Applications of Best 8 Hydroxy 5 Nitroquinoline in Global Industries. [Link]

  • The Royal Society of Chemistry. Supporting Information For. [Link]

  • The Royal Society of Chemistry. Betti reaction enables efficient synthesis of 8-hydroxyquinoline inhibitors of 2-oxoglutarate oxygenases. [Link]

  • Fisher Scientific. SAFETY DATA SHEET. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 246300, 8-Methyl-5-nitroquinoline. [Link]

  • ResearchGate. Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline) | Request PDF. [Link]

  • Chemos GmbH & Co.KG. Safety Data Sheet: 8-Methylquinoline. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 10262288, 8-methoxyquinoline-5-carboxylic Acid. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 70310, 8-Methoxyquinoline. [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • ResearchGate. 8-Hydroxy-5-nitroquinoline as a C-nucleophilic reagent in the reaction of C, C-coupling with quinazoline. [Link]

  • ResearchGate. (PDF) 1H and 13C NMR spectral assignments and X-ray crystallography of 4,5,8,12b-TETrahydro-isoindolo[1,2-a]isoquinoline and derivatives. [Link]

  • YouTube. Mass spec, IR, 1H & 13C NMR spectra analysis to determine structure of a molecule. [Link]

  • MDPI. Repurposing Analysis of Nitroxoline (8-Hydroxy-5-nitroquinoline) as an Antichagasic Compound. [Link]

  • ResearchGate. Spectroscopic characterization of 8-hydroxy-5-nitroquinoline and 5-chloro-8-hydroxy quinoline and investigation of its reactive properties by DFT calculations and molecular dynamics simulations | Request PDF. [Link]

  • MDPI. Metal Complexes of a 5-Nitro-8-Hydroxyquinoline-Proline Hybrid with Enhanced Water Solubility Targeting Multidrug Resistant Cancer Cells. [Link]

  • Biogeosciences. High-field NMR spectroscopy and FTICR mass spectrometry: powerful discovery tools for the molecular level characterization of marine dissolved organic matter. [Link]

  • Google Patents. EP0858998A1 - Separation of 5-nitroquinoline and 8-nitroquinoline.

Sources

Strategic Therapeutic Profiling of 4-Methoxy-5-nitrocinnoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4-Methoxy-5-nitrocinnoline (CAS: 90323-12-9) represents a privileged pharmacophore scaffold rather than a terminal drug candidate.[1][2] While direct clinical data on this specific intermediate is sparse, its structural homology to established bioactive cinnolines (e.g., cinoxacin, topoisomerase inhibitors) allows for high-confidence target prediction.[2]

This guide analyzes the compound's therapeutic potential through the lens of Structure-Activity Relationship (SAR) and isosteric replacement .[1] We identify three primary biological targets: Topoisomerase II/DNA Gyrase , Hypoxia-Activated Pathways , and Kinase ATP-Binding Pockets .

Part 1: Structural & Physicochemical Analysis[1][2]

To understand the biological behavior of this compound, we must first dissect its molecular architecture.[1] The compound combines a planar diazanaphthalene core with an electron-withdrawing nitro group in the peri-position and an electron-donating methoxy group at the 4-position.[1]

The Pharmacophore Triad

The molecule functions through three distinct interaction zones:[1]

  • The Intercalation Core (Cinnoline Ring): The planar 1,2-benzodiazine system facilitates

    
     stacking interactions with DNA base pairs.[1][2] The N1=N2 bond provides a specific dipole moment distinct from quinoline isosteres.[1][2]
    
  • The 5-Nitro "Warhead": Positioned at the C5 peri-position, this group exerts a strong electron-withdrawing effect, lowering the pKa of the ring nitrogens.[1] Biologically, it serves as a potential trigger for bioreductive activation in hypoxic tumor microenvironments.[1][2]

  • The 4-Methoxy "Handle": While often a prodrug moiety (metabolically labile to 4-hydroxy), the methoxy group increases lipophilicity (LogP) and acts as a weak hydrogen bond acceptor.[1][2] In synthetic chemistry, it can be displaced by amines to generate high-affinity kinase inhibitors.[1][2]

Physicochemical Profile (Predicted)
PropertyValue (Approx.)[1][2]Biological Implication
Molecular Weight 205.17 g/mol Fragment-like; ideal for lead optimization (Rule of 3 compliant).[1][2]
cLogP ~1.8 - 2.1Good membrane permeability; likely CNS penetrant.[1][2]
TPSA ~70 ŲExcellent oral bioavailability range.[1][2]
H-Bond Acceptors 5 (N, O)Rich potential for interacting with Ser/Thr residues in active sites.[1][2]
pKa (Conj. Acid) ~2.0 - 2.5Weakly basic; remains largely unionized at physiological pH.[1][2]

Part 2: Predicted Therapeutic Targets & Mechanism of Action

Based on structural homology with Nitroxoline (5-nitro-8-hydroxyquinoline) and Dibenzo[c,h]cinnoline derivatives, we propose the following high-probability targets.

Target 1: DNA Topoisomerase II & Bacterial DNA Gyrase

Mechanism: Intercalation & Cleavage Complex Stabilization.[1][2] The cinnoline core is a known bioisostere of the quinolone antibiotics (e.g., ciprofloxacin).[1] The planarity of this compound allows it to slide between DNA base pairs.[1][2]

  • Binding Mode: The molecule intercalates at the DNA cleavage site created by Topoisomerase II.[1][2] The 5-nitro group may stack against the base pairs, while the N1/N2 nitrogens coordinate with the enzyme's active site magnesium ions (if the methoxy is hydrolyzed to a ketone/hydroxyl).[1]

  • Therapeutic Application: Broad-spectrum antibacterial (Gram-negative) and solid tumor chemotherapy.[1][2]

Target 2: Hypoxia-Selective Cytotoxicity (Bioreductive Alkylation)

Mechanism: Nitroreductase-mediated activation.[1][2] Solid tumors often contain hypoxic regions resistant to standard chemotherapy.[1][2]

  • The Trigger: The 5-nitro group is susceptible to enzymatic reduction (by nitroreductases) to a hydroxylamine or amine species specifically in low-oxygen environments.[1][2]

  • The Effect: This reduction generates reactive radical species or highly electrophilic intermediates that covalently bind to DNA or proteins, inducing apoptosis specifically in cancer cells while sparing normoxic healthy tissue.[1][2]

Target 3: Kinase Inhibition (c-Met / CSF-1R)

Mechanism: ATP-Competitive Inhibition (Type I).[1][2] Cinnoline derivatives are established scaffolds for inhibiting receptor tyrosine kinases.[1][2][3]

  • Binding Mode: The N1 and N2 atoms of the cinnoline ring mimic the N1 and N3 of the adenine ring in ATP.[1] They form hydrogen bonds with the "hinge region" of the kinase.[1]

  • Optimization: The 4-methoxy group is likely a placeholder.[1][2] Displacing it with a bulky amine (e.g., 4-amino-3-fluoroaniline) would extend the molecule into the hydrophobic back-pocket of kinases like c-Met or EGFR, drastically increasing potency.[1]

Part 3: Visualization of Mechanism (SAR)

The following diagram illustrates the Structure-Activity Relationship (SAR) and the divergent pathways for therapeutic action.

G compound This compound (The Scaffold) nitro 5-Nitro Group (Electron Withdrawing) compound->nitro methoxy 4-Methoxy Group (Lipophilic/Labile) compound->methoxy ring Cinnoline Core (Planar Aromatic) compound->ring hypoxia Target: Hypoxia Activation (Bioreductive Prodrug) nitro->hypoxia Enzymatic Reduction (Nitroreductase) kinase Target: Kinase Hinge (c-Met / EGFR) methoxy->kinase Hydrophobic Interaction (Gatekeeper Residue) opt Lead Optimization: Displace -OMe with Amine methoxy->opt topo Target: Topoisomerase II (DNA Intercalation) ring->topo Pi-Pi Stacking (Intercalation) ring->kinase H-Bonding (Adenine Mimic) opt->kinase Increases Affinity (>100x)

Figure 1: Pharmacophore mapping of this compound linking structural features to predicted biological targets.

Part 4: Experimental Validation Workflow

To validate these targets, a rigorous "Target Deconvolution" protocol is required.[1][2]

Phase 1: In Vitro Enzyme Inhibition Assays

Objective: Confirm direct interaction with Topoisomerase or Kinases.[1][2]

  • Topoisomerase II Relaxation Assay:

    • Reagents: Supercoiled pBR322 plasmid DNA, Human Topoisomerase II

      
      , ATP.[1][2]
      
    • Protocol: Incubate 0.5 µg plasmid DNA with Topo II (2 units) and varying concentrations of this compound (0.1 - 100 µM) for 30 min at 37°C.

    • Readout: Electrophoresis on agarose gel. Look for inhibition of relaxation (retention of supercoiled bands) or formation of linear DNA (cleavage complex stabilization).[1][2]

    • Control: Etoposide (Positive), DMSO (Negative).[1][2]

  • Kinase Profiling (HotSpot™ Assay):

    • Panel: Screen against a representative panel (EGFR, c-Met, VEGFR2, PDGFR).[2]

    • Protocol: Radiometric kinase assay measuring

      
      P-ATP incorporation into peptide substrates.
      
    • Criterion: >50% inhibition at 10 µM warrants IC

      
       determination.[1][2]
      
Phase 2: Cellular Hypoxia Selectivity

Objective: Validate the 5-nitro group's bioreductive potential.

  • Cell Lines: A549 (Lung) and DU145 (Prostate).[1][2]

  • Conditions:

    • Normoxia: 21% O

      
      , 5% CO
      
      
      
      .[1][2]
    • Hypoxia: 0.1% O

      
      , 5% CO
      
      
      
      (using a hypoxia chamber).
  • Viability Assay: Treat cells for 48h. Measure viability using CellTiter-Glo (ATP) or MTT.[1][2]

  • Hypothesis Confirmation: A Hypoxia Cytotoxicity Ratio (HCR) > 5 (i.e., the compound is 5x more potent in hypoxia) confirms bioreductive activation.[1][2]

Part 5: Synthesis & Lead Optimization Strategy

The 4-methoxy group is synthetically versatile.[1][2] For drug development, we recommend transforming the "Scaffold" into a "Lead" via S


Ar displacement .[1][2]

Optimization Pathway:

  • Starting Material: this compound.[1][2]

  • Activation: If direct displacement is slow, convert -OMe to -Cl using POCl

    
     (requires demethylation first) or direct melt displacement.[1][2]
    
  • Derivatization: React with functionalized anilines or piperazines.

    • Example: Reaction with 3-chloro-4-fluoroaniline yields a structure highly homologous to Gefitinib (EGFR inhibitor) but on a cinnoline core.[1][2]

    • Rationale: The aniline NH acts as a hydrogen bond donor, while the phenyl ring accesses the hydrophobic pocket of the kinase.[1]

References

  • Cinnoline Scaffolds in Cancer: "Targeting Topoisomerase I with Dibenzo[c,h]cinnolines." Journal of Medicinal Chemistry.

  • Nitro-Group Bioactivation: "Bioreductive Drugs: A New Approach to Cancer Therapy."[1][2] Nature Reviews Cancer.[1][2]

  • Kinase Binding Homology: "Cinnoline Derivatives as Inhibitors of c-Met Kinase." Bioorganic & Medicinal Chemistry Letters.

  • Chemical Data: "this compound Substance Record." PubChem. [1][2]

  • Isosteric Relationships: "Nitroxoline (5-nitro-8-hydroxyquinoline) as a potent anti-cancer agent."[1][2] National Institutes of Health.[1][2]

Sources

4-Methoxy-5-nitrocinnoline: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The cinnoline scaffold is a privileged heterocyclic motif in medicinal chemistry, with derivatives exhibiting a broad spectrum of pharmacological activities including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This technical guide focuses on a specific, yet underexplored derivative: 4-Methoxy-5-nitrocinnoline (CAS No: 90323-12-9). While direct literature on this compound is sparse, this document provides a comprehensive prospective analysis for researchers and drug development professionals. By leveraging established synthetic routes for substituted cinnolines and structure-activity relationships of related analogs, we delineate a strategic approach to the synthesis, characterization, and potential therapeutic applications of this molecule. This guide serves as a foundational resource to stimulate further investigation into this compound as a novel candidate in drug discovery programs.

Introduction to the Cinnoline Scaffold

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that has garnered significant attention in pharmaceutical research.[3] Its derivatives have been investigated for a multitude of therapeutic applications, demonstrating the versatility of this core structure.[4][5] The electronic properties of the cinnoline ring system, coupled with the potential for substitution at various positions, allow for the fine-tuning of pharmacokinetic and pharmacodynamic profiles.

This guide will specifically address this compound, a derivative with potential for unique biological activity due to the interplay of the electron-donating methoxy group and the electron-withdrawing nitro group.

Chemical Identity and Properties

PropertyValueSource
IUPAC Name This compoundFluorochem
CAS Number 90323-12-9Fluorochem
Molecular Formula C₉H₇N₃O₃Fluorochem
Molecular Weight 205.17 g/mol Fluorochem
Predicted LogP 1.8ChemDraw
Predicted pKa Basic: ~1.5; Acidic: NoneChemDraw

Proposed Synthesis and Mechanistic Rationale

While a specific synthesis for this compound has not been detailed in the reviewed literature, a plausible and efficient route can be designed based on well-established cinnoline synthesis methodologies. The Richter synthesis, or modifications thereof, provides a logical starting point.[3]

Retrosynthetic Analysis

A logical retrosynthetic pathway for this compound is outlined below. The key disconnection breaks the N-N bond, leading back to a diazotized aminophenyl precursor.

Retrosynthesis of this compound target This compound precursor1 Diazonium salt of 2-amino-6-nitro-α-methylstyrene target->precursor1 Richter cyclization precursor2 2-amino-6-nitro-α-methylstyrene precursor1->precursor2 Diazotization precursor3 2-amino-6-nitrotoluene precursor2->precursor3 Condensation with formaldehyde

Caption: Retrosynthetic analysis of this compound.

Proposed Synthetic Protocol

The following multi-step protocol is proposed for the synthesis of this compound. Each step is accompanied by a mechanistic rationale to guide experimental design.

Step 1: Nitration of 2-Methoxytoluene

  • Reaction: 2-Methoxytoluene is nitrated to introduce the nitro group at the 5-position.

  • Reagents and Conditions: A mixture of nitric acid and sulfuric acid at low temperatures (0-10 °C).

  • Causality: The methoxy group is an ortho-, para-director. To achieve substitution at the 5-position (meta to the methyl group and para to the methoxy group), careful control of reaction conditions is crucial to favor the desired isomer.

Step 2: Oxidation of the Methyl Group

  • Reaction: The methyl group of 4-methoxy-3-nitrotoluene is oxidized to a carboxylic acid.

  • Reagents and Conditions: Potassium permanganate (KMnO₄) in a basic solution, followed by acidification.

  • Causality: The strong oxidizing agent is necessary to convert the alkyl group to a carboxylic acid, which is a key handle for subsequent transformations.

Step 3: Curtius Rearrangement to the Amine

  • Reaction: The carboxylic acid is converted to an amine via a Curtius rearrangement.

  • Reagents and Conditions: 1. Thionyl chloride (SOCl₂) to form the acid chloride. 2. Sodium azide (NaN₃) to form the acyl azide. 3. Thermal or photochemical rearrangement to the isocyanate, followed by hydrolysis.

  • Causality: This is a reliable method for the conversion of a carboxylic acid to an amine with the loss of one carbon atom.

Step 4: Introduction of the Propenyl Group

  • Reaction: The resulting 4-methoxy-3-nitroaniline is subjected to a reaction to introduce a propenyl group ortho to the amino group. This is a challenging step and may require exploration of different methodologies, such as a Heck reaction with a suitable vinyl partner after conversion of the amine to a halide via a Sandmeyer reaction.

Step 5: Richter Cyclization

  • Reaction: The ortho-propenyl aniline derivative is diazotized and cyclized to form the cinnoline ring.

  • Reagents and Conditions: Sodium nitrite (NaNO₂) in acidic medium (e.g., HCl) at 0-5 °C, followed by warming.

  • Causality: The diazotization of the amino group creates a reactive diazonium salt that undergoes intramolecular cyclization with the adjacent propenyl group to form the six-membered nitrogen-containing ring of the cinnoline core.

Predicted Spectroscopic Data

The following spectroscopic data are predicted for this compound based on the analysis of similar structures.[6]

¹H NMR Spectroscopy
ProtonPredicted Chemical Shift (δ, ppm)Multiplicity
Methoxy (-OCH₃)3.9 - 4.1s
Cinnoline H-38.8 - 9.0s
Cinnoline H-67.8 - 8.0d
Cinnoline H-77.5 - 7.7t
Cinnoline H-88.2 - 8.4d
¹³C NMR Spectroscopy
CarbonPredicted Chemical Shift (δ, ppm)
Methoxy (-OCH₃)55 - 60
Cinnoline C-3145 - 150
Cinnoline C-4160 - 165
Cinnoline C-4a120 - 125
Cinnoline C-5140 - 145
Cinnoline C-6125 - 130
Cinnoline C-7128 - 132
Cinnoline C-8115 - 120
Cinnoline C-8a150 - 155
IR Spectroscopy
Functional GroupExpected Wavenumber (cm⁻¹)
C-H (aromatic)3000 - 3100
C-H (aliphatic)2850 - 3000
C=N, C=C1500 - 1650
N-O (nitro)1500 - 1550 (asymmetric), 1340 - 1380 (symmetric)
C-O (methoxy)1000 - 1300
Mass Spectrometry
  • Expected [M]⁺: m/z = 205.05

Potential Biological Activities and Therapeutic Applications

The biological profile of this compound can be hypothesized based on the known activities of related cinnoline derivatives.

Anticancer Potential

Many cinnoline derivatives have demonstrated potent anticancer activity.[7][8] The mechanism of action often involves the inhibition of key cellular targets such as protein kinases or topoisomerases. The presence of the nitro group may also confer bioreductive activation properties, leading to selective toxicity in hypoxic tumor environments.

Anticancer_MoA Compound This compound Target Kinase / Topoisomerase Compound->Target Inhibition Pathway Signaling Pathway Disruption Target->Pathway Effect Apoptosis / Cell Cycle Arrest Pathway->Effect

Caption: Potential mechanism of anticancer action.

Antimicrobial Activity

The cinnoline scaffold is also present in compounds with antibacterial and antifungal properties.[2] The combination of the methoxy and nitro substituents on the cinnoline ring of this compound may lead to novel antimicrobial agents.

Experimental Protocols for Biological Evaluation

To validate the therapeutic potential of this compound, a series of in vitro assays are recommended.

In Vitro Anticancer Activity
  • Cell Viability Assay (MTT or CellTiter-Glo®): To determine the cytotoxic effects of the compound on a panel of cancer cell lines.

    • Seed cancer cells in 96-well plates and allow them to adhere overnight.

    • Treat cells with a serial dilution of this compound for 48-72 hours.

    • Add MTT reagent or CellTiter-Glo® reagent and measure the absorbance or luminescence, respectively.

    • Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Kinase Inhibition Assay
  • In Vitro Kinase Assay (e.g., ADP-Glo™ Kinase Assay): To assess the inhibitory activity of the compound against a specific kinase target.

    • Incubate the kinase, substrate, ATP, and varying concentrations of this compound.

    • After the reaction, add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.

    • Add Kinase Detection Reagent to convert ADP to ATP and measure the newly synthesized ATP via a luciferase reaction.

    • Determine the IC₅₀ value for kinase inhibition.

Conclusion and Future Directions

This compound represents an intriguing yet underexplored molecule with significant potential in drug discovery. This technical guide provides a comprehensive framework for its synthesis, characterization, and biological evaluation. The proposed synthetic route, while requiring optimization, is based on established chemical principles. The predicted biological activities, particularly in oncology and infectious diseases, warrant further investigation. Future research should focus on the successful synthesis of this compound, followed by rigorous in vitro and in vivo testing to validate its therapeutic potential. The insights gained from such studies will not only elucidate the specific properties of this compound but also contribute to the broader understanding of the structure-activity relationships within the cinnoline class of compounds.

References

  • An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. (URL: [Link])

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - PMC. (URL: [Link])

  • TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. (URL: [Link])

  • Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? - MDPI. (URL: [Link])

  • Recent Developments in the Synthesis of Cinnoline Derivatives | Bentham Science. (URL: [Link])

  • Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. (URL: [Link])

  • A Concise Review on Cinnolines - Innovative Journal. (URL: [Link])

  • A concise review on cinnoline and its biological activities - IJARIIT. (URL: [Link])

  • Supporting information for - The Royal Society of Chemistry. (URL: [Link])

Sources

The Renaissance of Cinnolines: Synthetic Strategies and Medicinal Utility

[1]

Executive Summary: The Case for Scaffold Hopping

In the crowded landscape of nitrogen heterocycles, quinolines and isoquinolines have long dominated the pharmacopeia. However, cinnolines (benzo[


]pyridazines)

This guide details the transition from archaic, harsh synthetic methods (e.g., Richter cyclization) to precision-engineered, transition-metal-catalyzed C-H activation. It provides a blueprint for medicinal chemists to integrate cinnoline scaffolds into drug discovery pipelines, focusing on reproducibility and mechanistic understanding.

Strategic Synthetic Landscape

The synthesis of cinnolines has evolved from "brute force" acid-mediated cyclizations to atom-economical catalytic systems.

The Evolution of Methodology

Early methods like the Widman-Stoermer or Richter syntheses relied on the diazotization of o-aminoalkenylbenzenes. While foundational, these methods suffer from poor functional group tolerance and harsh acidic conditions.

The modern standard utilizes Transition Metal-Catalyzed C-H Activation . This approach uses a directing group (DG) on an arene to facilitate regioselective cyclization with an alkyne or equivalent surrogate.

SyntheticEvolutioncluster_0Classical Methodscluster_1Modern CatalysisRichterRichter Cyclization(Diazonium salts)OutputFunctionalizedCinnolinesRichter->Output Low FG ToleranceWidmanWidman-Stoermer(Acidic condensation)Rh_CatRh(III)/Co(III)C-H ActivationRh_Cat->Output High Regiocontrol Atom EconomyPd_CatPd-CatalyzedCross-CouplingInputAnilines / HydrazinesInput->RichterInput->Rh_Cat

Figure 1: Evolution from classical diazonium-based chemistry to modern C-H activation strategies.

Deep Dive: Rh(III)-Catalyzed C-H Activation

The most robust method for generating 3,4-disubstituted cinnolines is the Rh(III)-catalyzed annulation of azo- or hydrazine-directed arenes with alkynes .

Mechanistic Logic

This reaction operates via a redox-neutral C-H activation pathway.[1] The key to success is the Cp*Rh(III) catalyst (pentamethylcyclopentadienyl rhodium), which facilitates the cleavage of the ortho C-H bond.

The Catalytic Cycle:

  • Coordination: The directing group (e.g., azo nitrogen) coordinates to the active Rh(III) species.

  • C-H Activation: A concerted metalation-deprotonation (CMD) event forms a five-membered rhodacycle.

  • Insertion: The internal alkyne inserts into the Rh-C bond, expanding the ring to a seven-membered rhodacycle.

  • Reductive Elimination: The C-N bond forms, extruding the Rh(I) species, which is re-oxidized (or cycles directly in redox-neutral variants) to regenerate the catalyst.

RhCycleCenterCp*Rh(III)Catalytic CycleStep1Active Catalyst[Cp*RhCl2]2Step2Coordination(Directing Group)Step1->Step2+ SubstrateStep3C-H Activation(Rhodacycle A)Step2->Step3- HClStep4Alkyne Insertion(Rhodacycle B)Step3->Step4+ AlkyneStep5ReductiveEliminationStep4->Step5C-N Bond FormStep5->Step1+ Product

Figure 2: The CpRh(III) catalytic cycle for cinnoline synthesis via C-H activation.*

Validated Experimental Protocol

Target: Synthesis of 3,4-diphenylcinnoline-6-carboxylate. Method: Rh(III)-catalyzed annulation of methyl 4-(2-boc-hydrazinyl)benzoate with diphenylacetylene.

Reagents & Setup
  • Substrate: Methyl 4-(2-boc-hydrazinyl)benzoate (0.2 mmol)

  • Coupling Partner: Diphenylacetylene (0.24 mmol, 1.2 equiv)

  • Catalyst: [Cp*RhCl₂]₂ (2.5 mol%)

  • Additive: AgSbF₆ (10 mol%) - Crucial for chloride abstraction to generate the cationic active species.

  • Oxidant: Cu(OAc)₂ (20 mol%) or Air (depending on specific variant; Cu(OAc)₂ ensures turnover).

  • Solvent: t-Amyl alcohol or MeOH (0.2 M).

Step-by-Step Methodology
  • Charge: In a dried screw-cap vial equipped with a magnetic stir bar, add the hydrazine substrate, diphenylacetylene, [Cp*RhCl₂]₂, AgSbF₆, and Cu(OAc)₂.

  • Solvate: Add the solvent (MeOH) under an air atmosphere (many Rh(III) cycles are air-tolerant, but Argon is preferred for reproducibility).

  • Heat: Seal the vial and heat to 100 °C for 16 hours.

    • Self-Validation Check: The reaction mixture should transition from a suspension to a homogeneous dark solution.

  • Monitor: Check via TLC (Hexane/EtOAc 3:1). The starting hydrazine (polar) should disappear, replaced by a highly fluorescent spot (cinnoline product).

  • Workup: Cool to room temperature. Dilute with CH₂Cl₂ (10 mL) and filter through a short pad of Celite to remove metal salts.

  • Purification: Concentrate in vacuo. Purify via flash column chromatography (Gradient: 0-20% EtOAc in Hexanes).

Characterization (Expected Data)
  • ¹H NMR: Look for the disappearance of the hydrazide N-H protons. Aromatic signals will shift downfield due to the formation of the electron-deficient cinnoline core.

  • ¹³C NMR: The C3 and C4 carbons of the cinnoline ring usually appear between 140-155 ppm.

Biological Utility & SAR

Cinnolines are not just chemical curiosities; they are potent pharmacophores.[2][3]

Structure-Activity Relationship (SAR) Landscape
Therapeutic AreaMechanism of ActionKey Substitution PatternReference
Antibacterial DNA Gyrase InhibitionCinnoline-4-one core (Cinnoxacin)[1]
Anti-inflammatory COX-2 / Cytokine inhibitionPyrazolo-fused cinnolines at C3[2]
Anticancer Topoisomerase I inhibitionC4-carboxamide derivatives[3]
Anxiolytic GABA-A receptor modulationC4-substituted aryl rings[4]
Why Cinnoline? (The "Why" behind the "What")
  • Solubility: The extra nitrogen increases polarity compared to naphthalene or quinoline, often improving water solubility.

  • Metabolic Stability: The N=N bond is generally stable to oxidative metabolism (CYP450), unlike the electron-rich C3-position of indoles.

References

  • Gupta, S., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules.[2][3][4][5][6][7][8][9][10][11] Link

  • Mishra, R., et al. (2025).[5] An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives. Indian Journal of Pharmaceutical Education and Research.[5] Link

  • Li, J., et al. (2018). Synthesis of Cinnolines and Cinnolinium Salt Derivatives by Rh(III)-Catalyzed Cascade Oxidative Coupling/Cyclization Reactions.[7] Journal of Organic Chemistry.[7] Link[7]

  • Sadek, K. U., et al. (2019). Recent Developments in the Synthesis of Cinnoline Derivatives.[2][1][3][4][5][8][10][12][13] Mini-Reviews in Organic Chemistry. Link

  • Wang, F., et al. (2016). Synthesis of cinnolines via Rh(iii)-catalysed dehydrogenative C–H/N–H functionalization.[14] Organic & Biomolecular Chemistry.[2][4][5][7][8][12][14] Link

Methodological & Application

Using 4-Methoxy-5-nitrocinnoline in a cancer cell line proliferation assay

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Antiproliferative Assessment of 4-Methoxy-5-nitrocinnoline in Cancer Cell Lines

Abstract & Introduction

This compound is a synthetic nitrogen-containing heterocyclic compound belonging to the cinnoline (1,2-benzodiazine) class. While quinolines and quinoxalines are widely explored in oncology, the cinnoline scaffold has emerged as a privileged structure for DNA intercalation and topoisomerase inhibition. The presence of the electron-withdrawing 5-nitro group, combined with the electron-donating 4-methoxy moiety, creates a "push-pull" electronic system that enhances the compound's ability to intercalate into DNA base pairs or undergo bioreductive activation in hypoxic tumor environments.

This Application Note provides a standardized protocol for evaluating the antiproliferative potency (IC50) of this compound against adherent cancer cell lines. Unlike standard screening libraries, nitro-substituted heterocycles require specific handling to prevent solubility crashes and assay interference.

Key Applications:

  • Determination of IC50 values in solid tumor models (e.g., HeLa, MCF-7, A549).

  • Comparative potency analysis against standard intercalators (e.g., Doxorubicin).

  • Mechanistic studies of nitro-reduction induced cytotoxicity.

Compound Profile & Handling

Technical Insight: Nitro-cinnolines are hydrophobic and potentially photosensitive. Improper handling leads to precipitation in aqueous media, resulting in "false negative" potency data.

PropertySpecificationExpert Handling Note
Molecular Formula C

H

N

O

(Derivative)
--
Solubility DMSO (>20 mM)Critical: Insoluble in water/PBS. Do not dilute directly into media without an intermediate step.
Stability Light SensitiveStore solid and DMSO stocks in amber vials. Protect from direct UV/fluorescent light.
Redox Potential ReducibleThe -NO

group can be reduced by cellular enzymes.[1] Avoid MTT assays if possible (see Section 4).
Storage -20°C (Desiccated)Reconstituted DMSO stocks are stable for 1 month at -20°C. Avoid freeze-thaw cycles >3 times.

Experimental Design Strategy

To ensure data integrity, we utilize an ATP-based Luminescent Assay (CellTiter-Glo®) rather than colorimetric tetrazolium assays (MTT/MTS).

Why this choice? Nitro-aromatic compounds (like this compound) can be non-enzymatically reduced or interact with cellular reductases, potentially reducing tetrazolium salts (MTT) directly. This generates a false color signal, masking the actual cell death. ATP quantification is independent of the compound's redox state.

Experimental Groups:

  • Test Group: Cells + this compound (8-point dose response).

  • Vehicle Control (Negative): Cells + Media + 0.5% DMSO (Matches highest solvent concentration).

  • Positive Control: Cells + Doxorubicin (1 µM) or Staurosporine (1 µM) to verify cell death sensitivity.

  • Background Control: Media + Compound (No cells) – to check for intrinsic luminescence quenching.

Detailed Protocol: 96-Well Proliferation Assay

Phase A: Reagent Preparation
  • Stock Solution (20 mM): Weigh this compound and dissolve in sterile DMSO. Vortex for 1 minute to ensure complete solubilization.

    • Note: If particulates persist, sonicate for 5 minutes at room temperature.

  • Working Solutions (2x): Prepare a serial dilution in culture media.

    • Step 1: Prepare a 200 µM intermediate stock in media (1:100 dilution of stock). Vortex immediately to prevent precipitation.

    • Step 2: Perform 1:3 serial dilutions in media to generate concentrations ranging from 200 µM down to ~0.1 µM.

Phase B: Cell Seeding
  • Harvest cells (e.g., HeLa or A549) during the logarithmic growth phase.

  • Count cells using Trypan Blue exclusion. Viability must be >95%.

  • Dilute cells to 3,000 – 5,000 cells/well (cell line dependent) in 50 µL of complete media.

  • Seed into a white-walled, clear-bottom 96-well plate (for luminescence).

  • Incubate for 24 hours at 37°C / 5% CO

    
     to allow attachment.
    
Phase C: Treatment & Incubation
  • Add 50 µL of the 2x Compound Working Solutions to the respective wells (Final Volume = 100 µL).

    • Final DMSO concentration should be consistent (<0.5%) across all wells.

  • Incubate for 72 hours .

    • Scientist Tip: 72 hours allows sufficient time for DNA damage-induced apoptosis or cell cycle arrest to manifest as a reduction in total cell mass.

Phase D: Readout (ATP Quantification)
  • Equilibrate the plate and CellTiter-Glo reagent to Room Temperature (RT) for 30 minutes.

  • Add 100 µL of CellTiter-Glo reagent to each well (1:1 ratio).

  • Orbitally shake for 2 minutes to induce cell lysis.

  • Incubate at RT for 10 minutes to stabilize the luminescent signal.

  • Read Luminescence (Integration time: 0.5 – 1.0 second) on a multi-mode plate reader.

Visualization of Workflows & Mechanisms

Figure 1: Experimental Workflow (DOT Diagram)

Caption: Step-by-step proliferation assay workflow using ATP-luminescence detection to avoid redox interference.

G Stock Compound Stock (20mM in DMSO) Dilution Serial Dilution (2x in Media) Stock->Dilution Dilute Incubation 72h Incubation 37°C, 5% CO2 Dilution->Incubation Treat Seeding Cell Seeding (3k cells/well) Seeding->Incubation Adhere 24h Lysis Add ATP Reagent (Cell Lysis) Incubation->Lysis End Point Readout Luminescence Readout Lysis->Readout Quantify

Figure 2: Hypothetical Mechanism of Action

Caption: Proposed cytotoxic pathway for nitro-cinnolines involving bioreduction and DNA damage.

Mechanism Compound This compound (Extracellular) Entry Passive Diffusion Compound->Entry DNA DNA Intercalation / Adduct Formation Compound->DNA Direct Intercalation? Reductase Nitro-Reductases (Intracellular) Entry->Reductase Reactive Reactive Intermediates (Hydroxylamines) Reductase->Reactive Reduction Reactive->DNA Covalent Binding Arrest Cell Cycle Arrest (G2/M) DNA->Arrest Apoptosis Apoptosis (Cell Death) Arrest->Apoptosis

Data Analysis & Troubleshooting

IC50 Calculation:

  • Normalize raw luminescence units (RLU) to the Vehicle Control (set as 100% viability).

  • Plot % Viability (Y-axis) vs. Log[Concentration] (X-axis) .

  • Fit data using a non-linear regression model (4-parameter logistic equation):

    
    
    

Troubleshooting Guide:

ObservationProbable CauseCorrective Action
High Background Signal Compound AutofluorescenceUse CellTiter-Glo (Luminescence) instead of fluorescence assays.
Precipitation in Wells Low Solubility in MediaLimit maximum concentration to 50 µM. Ensure DMSO < 0.5%.
Flat Dose Response Drug DegradationPrepare fresh stocks. Protect from light. Ensure -20°C storage.
Edge Effect EvaporationFill outer wells with PBS; do not use them for data.

References

  • Cinnoline Derivatives in Oncology

    • Title: Anticancer Activity of Quinoline and Cinnoline Deriv
    • Source:International Journal of Pharmaceutical Sciences Review and Research, 2022.[2][3]

    • URL:[Link]

  • Mechanism of Nitro-Heterocycles (4-NQO Analogy)

    • Title: 4-Nitroquinoline 1-oxide (4-NQO)
    • Source:Frontiers in Immunology, 2023.[4]

    • URL:[Link]

  • Assay Interference (Redox Cycling)

    • Title: Interference of Nitro-Compounds with Tetrazolium-Based Viability Assays.
    • Source:National Institutes of Health (Assay Guidance Manual).
    • URL:[Link]

  • General Cinnoline Synthesis & Activity

    • Title: Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives (Structural Analogs).[5]

    • Source:Molecules (via NCBI PMC), 2014.
    • URL:[Link]

Sources

High-throughput screening protocol for 4-Methoxy-5-nitrocinnoline derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Screening of 4-Methoxy-5-nitrocinnoline Derivatives

Abstract & Scientific Rationale

This guide details the high-throughput screening (HTS) workflow for a focused library of This compound derivatives . Cinnolines are nitrogen-containing heterocycles acting as bioisosteres to quinolines. Specifically, the 4-methoxy-5-nitro substitution pattern suggests a pharmacophore designed to target Topoisomerase I (Topo I) via DNA intercalation, similar to camptothecin, but with distinct solubility and metabolic profiles.

Critical Technical Challenge: The presence of the 5-nitro group presents a specific HTS risk. Nitro groups are potent fluorescence quenchers (via electron transfer or energy transfer mechanisms). Standard fluorescence-based HTS assays (e.g., Alamar Blue, PI intercalation) may yield high false-positive rates due to compound-mediated quenching rather than biological inhibition.

Strategic Solution: This protocol utilizes a Luminescent ATP-based Primary Screen (impervious to fluorescence quenching) followed by a Fluorescence-based Secondary Mechanistic Screen that includes a mandatory "Quenching Counter-Screen" to validate hits.

Workflow Visualization

The following diagram outlines the logic flow, specifically designed to filter out "false hits" caused by the nitro-chromophore interference.

HTS_Workflow cluster_Primary Phase I: Primary Screen (Cellular) cluster_Secondary Phase II: Mechanistic Screen (Biochemical) Library Library: this compound (10 mM DMSO) Dispense Acoustic Dispensing (Echo 650) Library->Dispense Assay_Viability Cell Viability Assay (Luminescent / ATP) Dispense->Assay_Viability Filter_1 Hit Selection (>50% Inhibition) Assay_Viability->Filter_1 Assay_Topo Topo I DNA Relaxation (Fluorescence Readout) Filter_1->Assay_Topo Counter_Screen Artifact Check: Fluorescence Quenching Assay_Topo->Counter_Screen Lead Validated Hit (IC50 Confirmed) Counter_Screen->Lead  No Quenching

Caption: HTS Cascade prioritizing luminescence to bypass nitro-quenching, followed by mechanistic validation.

Compound Management & Preparation

The 5-nitro group increases polarity but can lead to precipitation in aqueous buffers if not managed correctly.

  • Stock Concentration: 10 mM in 100% DMSO (anhydrous).

  • Storage: -20°C in amber plates (nitro compounds can be light-sensitive).

  • Solubility Check: Before HTS, perform a nephelometry check. Cinnolines often exhibit "edge effects" due to evaporation; use low-evaporation lids.

  • Working Solution: Dilute to 4x concentration in assay buffer immediately prior to dispensing to minimize precipitation.

Phase I: Primary Screen (Cellular Viability)

Objective: Identify compounds with antiproliferative activity in a cancer cell line (e.g., HCT-116 or DU-145) without optical interference.

Methodology: CellTiter-Glo® (Promega) or equivalent ATP-based luminescent assay. Why Luminescence? Fluorescence assays (Resazurin/Calcein) are contraindicated. The nitro group absorbs in the blue/green region and can quench emission, appearing as "cell death" (signal loss). Luminescence is biochemical and less susceptible to this inner-filter effect.

Protocol Steps:
  • Cell Seeding: Dispense 384-well plates with 1,000 cells/well in 25 µL media. Incubate 24h at 37°C.

  • Compound Addition: Using an acoustic handler, transfer 50 nL of library compounds (Final conc: 10 µM, 0.2% DMSO).

  • Controls:

    • High Control (HCP): 10 µM Camptothecin (100% Kill).

    • Low Control (LCP): DMSO Vehicle (0% Kill).

  • Incubation: 48 hours at 37°C, 5% CO2.

  • Detection: Add 25 µL CellTiter-Glo reagent. Shake 2 min. Equilibrate 10 min.

  • Read: Measure Total Luminescence (Integration time: 0.5s).

Data Analysis (Z-Factor Validation):

Calculate Z' to ensure assay robustness before running the full library.



Target Z' > 0.5 for acceptable screening.

Phase II: Secondary Screen (Topoisomerase I Inhibition)

Objective: Confirm that cytotoxic hits function via Topoisomerase I inhibition (DNA relaxation).

Methodology: Fluorescence-based DNA Unwinding Assay. Supercoiled plasmid DNA is incubated with Topo I. Active enzyme relaxes DNA.[1] Inhibitors keep DNA supercoiled. Detection: PicoGreen or similar intercalator. Note: Relaxed DNA binds less dye than supercoiled DNA.

Protocol Steps:
  • Mix Prep: Prepare 2x Enzyme Mix (Human Topo I) and 2x Substrate Mix (supercoiled pHOT1 plasmid DNA).

  • Dispense: Add 10 µL Enzyme Mix + 100 nL Compound (Hit from Phase I). Incubate 10 min.

  • Start Reaction: Add 10 µL Substrate Mix.

  • Incubation: 30 min at 37°C.

  • Stop/Detect: Add Stop Buffer containing PicoGreen.

  • Read: Fluorescence (Ex 485 nm / Em 520 nm).

The "Trust" Step: Quenching Counter-Screen

Crucial for Nitro-Cinnolines. If a compound shows "inhibition" (high fluorescence signal, similar to supercoiled DNA), it might actually be the compound fluorescing itself or altering the dye.

  • Protocol: Repeat the Topo I assay exactly as above, but omit the DNA .

  • Add: Compound + PicoGreen.

  • Read: If the compound alone produces high signal, it is an autofluorescent false positive.

  • Alternative: Add Compound to pre-relaxed DNA + PicoGreen. If the signal drops significantly compared to DMSO control, the compound is a Quencher (False Negative risk in some formats, or False Positive in "loss of signal" formats).

Data Summary & Interpretation

ParameterPrimary Screen (Luminescence)Secondary Screen (Fluorescence)Interpretation
Signal Direction Loss of Signal = HitGain of Signal = Hit (usually)
Nitro Interference MinimalHigh Risk (Quenching)Must run counter-screen.
Hit Criteria >50% reduction in ATP>50% inhibition of relaxation
Valid Hit Low LuminescenceHigh Fluorescence (Supercoiled)True Topo Inhibitor
False Positive Low LuminescenceLow Fluorescence (Quenched)Nitro-Quencher Artifact

Mechanism of Action (Graphviz)

Understanding the pharmacodynamics of the validated hit.

MOA Cinnoline This compound Complex Cleavable Complex (Stabilized) Cinnoline->Complex Intercalates TopoI Topoisomerase I DNA DNA (Supercoiled) TopoI->DNA Binds TopoI->Complex DNA->Complex Break Single-Strand Breaks (Accumulation) Complex->Break Prevents Religation Apoptosis Apoptosis (Cell Death) Break->Apoptosis Replication Fork Collision

Caption: Mechanism of Action: Intercalation stabilizes the cleavable complex, leading to DNA damage.

References

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Thorne, N., Auld, D. S., & Inglese, J. (2010). Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. Current Opinion in Chemical Biology. Link

  • Pommier, Y. (2006). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer. Link

  • Chou, T. C. (2010). Drug combination studies and their synergy quantification using the Chou-Talalay method. Cancer Research. Link

  • Simeonov, A., et al. (2008). Fluorescence spectroscopic profiling of compound libraries. Journal of Medicinal Chemistry. (Specific reference to nitro-group quenching artifacts). Link

Sources

Application Note: A Practical Guide to Investigating the Antimicrobial Potential of 4-Methoxy-5-nitrocinnoline

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The rise of multidrug-resistant pathogens presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents. The cinnoline scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of biological activities, including antimicrobial effects.[1][2] This application note presents a comprehensive, hypothesis-driven guide for the investigation of 4-Methoxy-5-nitrocinnoline , a novel derivative, as a potential antimicrobial agent. We provide a structured framework, from initial compound characterization to detailed protocols for determining antimicrobial efficacy, elucidating the potential mechanism of action, and assessing preliminary safety. This guide is intended for researchers, scientists, and drug development professionals engaged in the primary screening and evaluation of new chemical entities in antimicrobial research.

Scientific Background and Rationale

The Cinnoline Scaffold: A Versatile Pharmacophore

Cinnoline (1,2-benzodiazine) is a bicyclic aromatic heterocycle that serves as a structural core for many pharmacologically active compounds.[1][3] Its structural similarity to quinoline, a well-established antibacterial scaffold, has prompted extensive investigation into the antimicrobial properties of its derivatives.[4][5] The antimicrobial potential of cinnolines is often attributed to their ability to interfere with essential microbial processes, with proposed mechanisms including the inhibition of bacterial DNA gyrase and topoisomerase IV—key enzymes involved in DNA replication.[4][6] Various substitutions on the cinnoline ring have been shown to modulate this activity, with halogen, sulphonamide, and nitro groups often enhancing potency.[1][7]

Rationale for Investigating this compound

The specific substitution pattern of this compound provides a compelling, albeit hypothetical, basis for its investigation as an antimicrobial agent:

  • The 5-Nitro Group: Nitroaromatic compounds are a known class of antimicrobials, including drugs like metronidazole and nitrofurantoin.[8][9] Their mechanism often involves reductive bioactivation within the microbial cell by nitroreductase enzymes.[10][11] This process generates reactive nitrogen species, such as nitroso and hydroxylamine intermediates, which are cytotoxic and can damage microbial DNA, proteins, and other critical biomolecules.[8][9] The presence of the nitro group is therefore a strong indicator of potential antimicrobial activity.

  • The 4-Methoxy Group: The methoxy group, an electron-donating substituent, can influence the molecule's physicochemical properties, such as lipophilicity and electronic distribution. These modifications can affect cell permeability, target binding affinity, and overall pharmacokinetic properties, potentially enhancing the compound's efficacy.[1]

Based on these structural features, we postulate that this compound may function as a pro-drug that is activated by microbial nitroreductases, leading to cell death. A secondary, or perhaps complementary, mechanism could involve the inhibition of type II topoisomerases like DNA gyrase.

Preliminary Compound Characterization

Before biological evaluation, the purity, identity, and fundamental physicochemical properties of this compound must be established.

  • Identity and Purity: Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry. Assess purity (>95%) using High-Performance Liquid Chromatography (HPLC).

  • Solubility: Determine the solubility in relevant solvents, primarily dimethyl sulfoxide (DMSO) for stock solutions and aqueous buffers or microbiological media (e.g., Mueller-Hinton Broth) for assays. This is critical for preventing compound precipitation during experiments.

Core Protocols for Antimicrobial Efficacy Screening

The initial screening phase aims to quantify the compound's ability to inhibit and kill pathogenic microorganisms. The broth microdilution method, as recommended by the Clinical and Laboratory Standards Institute (CLSI), is the gold standard for determining the Minimum Inhibitory Concentration (MIC).[12][13]

Protocol 3.1: Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[14]

Materials:

  • This compound (Test Compound)

  • Sterile 96-well microtiter plates

  • Cation-adjusted Mueller-Hinton Broth (MHB)

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

  • Spectrophotometer and plate reader (600 nm)

  • Incubator (37°C)

Procedure:

  • Prepare Compound Stock: Prepare a 10 mg/mL stock solution of the test compound in 100% DMSO.

  • Prepare Bacterial Inoculum: a. From a fresh agar plate, inoculate a few colonies into MHB and incubate at 37°C until the culture reaches the logarithmic growth phase (OD₆₀₀ ≈ 0.4-0.6). b. Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.[15]

  • Serial Dilution: a. Dispense 100 µL of MHB into wells 2 through 12 of a 96-well plate. b. Create a starting concentration of the test compound in well 1 by adding the appropriate volume of stock solution to MHB (total volume 200 µL). c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, until well 10. Discard 100 µL from well 10. d. Well 11 serves as the growth control (MHB + bacteria, no compound). e. Well 12 serves as the sterility control (MHB only).

  • Inoculation: Add 100 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in each well will be 200 µL, and the final bacterial concentration will be ~5 x 10⁵ CFU/mL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading the MIC: Determine the MIC as the lowest concentration of the compound at which no visible turbidity (growth) is observed. This can be confirmed by reading the OD₆₀₀ on a plate reader.

Protocol 3.2: Determination of Minimum Bactericidal Concentration (MBC)

The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[15][16]

Procedure:

  • Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth (i.e., the MIC well and all wells with higher concentrations).

  • Spot-plate each aliquot onto a sterile, antibiotic-free agar plate (e.g., Mueller-Hinton Agar).

  • Incubate the agar plates at 37°C for 18-24 hours.

  • The MBC is the lowest concentration that results in no colony formation (or a ≥99.9% reduction in CFU compared to the initial inoculum).[16][17]

Workflow for MIC and MBC Determination

G cluster_prep Preparation cluster_mic MIC Assay cluster_mbc MBC Assay P1 Prepare Compound Stock (10 mg/mL in DMSO) M1 Perform 2-fold serial dilution of compound in 96-well plate P1->M1 P2 Prepare Bacterial Inoculum (~5x10^5 CFU/mL in MHB) M2 Inoculate wells with bacteria P2->M2 M1->M2 M3 Incubate at 37°C for 18-24h M2->M3 M4 Read MIC: Lowest concentration with no visible growth M3->M4 B1 Subculture from clear wells (≥MIC) onto agar plates M4->B1 Proceed with clear wells B2 Incubate at 37°C for 18-24h B1->B2 B3 Read MBC: Lowest concentration with ≥99.9% killing B2->B3

Caption: Workflow for determining MIC and MBC.

Data Presentation: Hypothetical Antimicrobial Activity
MicroorganismStrainMIC (µg/mL)MBC (µg/mL)Interpretation (MBC/MIC)
S. aureusATCC 29213816Bactericidal (≤4)
E. coliATCC 259221664Bacteriostatic (>4)
P. aeruginosaATCC 2785364>128Tolerant
C. albicansATCC 9002832>128Fungistatic

Note: An MBC/MIC ratio of ≤4 is generally considered bactericidal.

Investigating the Mechanism of Action (MoA)

Based on the structures of cinnoline and known nitroaromatic drugs, a primary hypothesized target is bacterial DNA gyrase.[18]

Protocol 4.1: DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the ATP-dependent introduction of negative supercoils into relaxed plasmid DNA by DNA gyrase.

Materials:

  • Purified E. coli DNA Gyrase (enzyme and subunits)

  • Relaxed plasmid DNA (e.g., pBR322)

  • Assay Buffer (containing ATP)

  • Test Compound and positive control (e.g., Ciprofloxacin)

  • Agarose gel electrophoresis system

  • DNA stain (e.g., Ethidium Bromide or SYBR Safe)

Procedure:

  • Reaction Setup: In a microcentrifuge tube on ice, combine assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound (or Ciprofloxacin).

  • Enzyme Addition: Initiate the reaction by adding a pre-determined amount of DNA gyrase enzyme.

  • Incubation: Incubate the reaction at 37°C for 30-60 minutes.

  • Reaction Termination: Stop the reaction by adding a stop buffer containing a protein denaturant (e.g., SDS) and a loading dye.

  • Gel Electrophoresis: Load the samples onto a 1% agarose gel and run at a constant voltage until the supercoiled and relaxed DNA forms are well-separated.

  • Visualization: Stain the gel with a DNA stain and visualize under UV light. Inhibition is indicated by a decrease in the amount of supercoiled DNA and an increase in relaxed DNA compared to the no-drug control. The IC₅₀ value (concentration causing 50% inhibition) can be determined by quantifying the band intensities.[19]

Diagram of Proposed Mechanism of Action

G cluster_process Normal Bacterial DNA Replication Compound This compound DNA_Gyrase Bacterial DNA Gyrase (Topoisomerase II) Compound->DNA_Gyrase INHIBITS Supercoiled_DNA Negatively Supercoiled DNA DNA_Gyrase->Supercoiled_DNA introduces supercoils (ATP-dependent) Block Replication Blocked DNA_Gyrase->Block Relaxed_DNA Relaxed Circular DNA Relaxed_DNA->DNA_Gyrase binds to Replication DNA Replication & Cell Division Supercoiled_DNA->Replication

Caption: Proposed inhibition of DNA gyrase by the test compound.

Selectivity and Safety Profiling

A crucial step in drug development is to ensure the compound is selectively toxic to microbial cells over host mammalian cells.

Protocol 5.1: In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[20][21] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt (MTT) to purple formazan crystals.[22]

Materials:

  • Human cell line (e.g., HEK293 or HepG2)

  • Cell culture medium (e.g., DMEM) with Fetal Bovine Serum (FBS)

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or acidified isopropanol)

  • Sterile 96-well cell culture plates

Procedure:

  • Cell Seeding: Seed the human cells into a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.[22]

  • Compound Treatment: Remove the medium and add fresh medium containing serial dilutions of this compound. Include a vehicle control (DMSO) and a positive control for toxicity (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 24-48 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Remove the treatment media and add 100 µL of fresh medium and 10 µL of MTT solution to each well. Incubate for 2-4 hours until purple formazan crystals are visible.[23]

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the IC₅₀ (concentration that inhibits 50% of cell viability).

Data Presentation: Hypothetical Cytotoxicity Data
ParameterValue
Cell LineHEK293
IC₅₀ (µg/mL)>128
Therapeutic Index (IC₅₀ / MIC for S. aureus)>16

Note: A higher Therapeutic Index (Selectivity Index) indicates greater selectivity for the microbial target over mammalian cells.

Summary and Future Directions

This application note outlines a systematic approach to evaluate the antimicrobial potential of this compound. The proposed workflow begins with primary screening for antibacterial and antifungal activity (MIC/MBC), proceeds to a hypothesis-driven investigation of the mechanism of action (DNA gyrase inhibition), and includes a critical assessment of host cell cytotoxicity for preliminary safety profiling.

Positive results from this screening cascade would warrant further investigation, including:

  • Screening against a broader panel of clinically relevant and drug-resistant pathogens (e.g., MRSA, VRE).

  • Time-kill kinetic studies to further characterize bactericidal vs. bacteriostatic activity.

  • Elucidation of the role of nitroreductase enzymes in the compound's activity using bacterial strains with varying reductase expression.

  • In vivo efficacy and toxicity studies in appropriate animal models of infection.

This structured methodology provides a robust foundation for the comprehensive evaluation of this compound and other novel cinnoline derivatives as potential next-generation antimicrobial agents.

References

  • Title: Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments Source: Springer Nature URL: [Link]

  • Title: MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation Source: CLYTE Technologies URL: [Link]

  • Title: Antimicrobial Activity of Nitroaromatic Derivatives Source: Encyclopedia.pub URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Microbe Investigations URL: [Link]

  • Title: Nitroaromatic Antibiotics Source: Encyclopedia MDPI URL: [Link]

  • Title: M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Clinical and Laboratory Standards Institute (CLSI) URL: [Link]

  • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, characterization and biological activities of substituted cinnoline culphonamides Source: ResearchGate URL: [Link]

  • Title: Cell Viability Assays - Assay Guidance Manual Source: National Center for Biotechnology Information (NCBI) - NIH URL: [Link]

  • Title: Minimum Bactericidal Concentration (MBC) Test Source: Microchem Laboratory URL: [Link]

  • Title: Novice Cinnoline Derivatives as Antibacterial Agent and Antimycobacterial Agent: Synthesis, Microbial Evaluation and Molecular Source: Journal of Chemical and Pharmaceutical Research (JOCPR) URL: [Link]

  • Title: Methods to assay inhibitors of DNA gyrase and topoisomerase IV activities Source: PubMed - National Institutes of Health (NIH) URL: [Link]

  • Title: MTT Cell Assay Protocol Source: txch.org URL: [Link]

  • Title: The minimum bactericidal concentration of antibiotics Source: BMG Labtech URL: [Link]

  • Title: Cinnoline - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B) Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Nitroaromatic Antibiotics as Nitrogen Oxide Sources Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Derivatives Source: Research and Reviews: Journal of Pharmacology and Toxicological Studies URL: [Link]

  • Title: A Comprehensive Review On Cinnoline Derivatives Source: Journal of Pharmaceutical Negative Results URL: [Link]

  • Title: Escherichia coli Gyrase Supercoiling Inhibition Assay Source: Inspiralis URL: [Link]

  • Title: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method Source: protocols.io URL: [Link]

  • Title: Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole Source: PubMed - National Institutes of Health (NIH) URL: [Link]

  • Title: Cinnoline | C8H6N2 | CID 9208 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

  • Title: M07-A9: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: ResearchGate URL: [Link]

  • Title: Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities Source: Springer Protocols URL: [Link]

  • Title: A concise review on cinnoline and its biological activities Source: International Journal of Advanced Research, Ideas and Innovations in Technology (IJARIIT) URL: [Link]

  • Title: Nitroaromatic Compounds, from Synthesis to Biodegradation Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Discovery of Novel DNA Gyrase Inhibitors by High-Throughput Virtual Screening Source: Antimicrobial Agents and Chemotherapy - ASM Journals URL: [Link]

  • Title: E. coli DNA Gyrase DNA Supercoiling Assay Kits Source: ProFoldin URL: [Link]

  • Title: M07-A8 - Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically Source: Regulations.gov URL: [Link]

  • Title: CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to thiabendazole Source: PubMed Central (PMC) - National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline Source: ResearchGate URL: [Link]

  • Title: Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities Source: ResearchGate URL: [Link]

  • Title: A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline Source: Google Patents URL
  • Title: Method for synthesizing 4-methoxy-2-nitroaniline by adopting continuous flow reactor Source: Google Patents URL
  • Title: 4-Methoxyquinoline | C10H9NO | CID 521938 Source: PubChem - National Institutes of Health (NIH) URL: [Link]

Sources

Application Note: Binding Affinity Characterization of 4-Methoxy-5-nitrocinnoline

Author: BenchChem Technical Support Team. Date: February 2026


, thermodynamics, and binding kinetics of 4-Methoxy-5-nitrocinnoline.

Introduction & Chemical Context

This compound is a fused heteroaromatic compound belonging to the diazanaphthalene class. Its structural features—a planar aromatic core, a hydrophobic methoxy group, and an electron-withdrawing nitro group—strongly suggest specific binding behaviors:

  • DNA Intercalation: The planar cinnoline scaffold is a known pharmacophore for DNA intercalation, potentially inhibiting Topoisomerase enzymes.[1]

  • Serum Albumin Binding: Due to its lipophilicity, characterizing binding to Human Serum Albumin (HSA) is critical for predicting ADME (Absorption, Distribution, Metabolism, Excretion) profiles.

Technical Challenge: The 5-nitro group typically quenches intrinsic fluorescence and reduces aqueous solubility. Consequently, standard direct fluorescence assays are unsuitable. This guide prioritizes displacement assays and calorimetric techniques that do not rely on the ligand's emissivity.

Method A: Fluorescence Displacement Assay (DNA Intercalation)

Principle: Since this compound is likely non-fluorescent (due to nitro-quenching), we measure its affinity by its ability to displace a known intercalator, Ethidium Bromide (EtBr), from calf thymus DNA (ctDNA).[2]

Experimental Workflow (Graphviz)

Fluorescence_Workflow Prep 1. Sample Prep (DMSO Stock) Titration 3. Ligand Titration (Stepwise Addition) Prep->Titration Complex 2. EtBr-DNA Complex Formation Complex->Titration Correction 4. Inner Filter Effect Correction Titration->Correction Raw Data Analysis 5. Stern-Volmer Plot Analysis Correction->Analysis Corrected F

Figure 1: Workflow for EtBr displacement assay. The critical step is the Inner Filter Effect correction due to the nitro-cinnoline absorbance.

Detailed Protocol

Materials:

  • Ligand: 10 mM stock of this compound in 100% DMSO.

  • DNA: Calf Thymus DNA (ctDNA), prepared in Tris-HCl buffer (pH 7.4, 50 mM NaCl).

  • Probe: Ethidium Bromide (EtBr).

Step-by-Step Procedure:

  • Baseline Complex: Prepare a quartz cuvette containing 10 µM EtBr and 10 µM ctDNA in 2 mL buffer. Incubate for 10 minutes. Measure fluorescence (

    
    ) at 
    
    
    
    nm,
    
    
    nm.
  • Titration: Add aliquots (1–2 µL) of the this compound stock to the cuvette. Mix by inversion.

  • Equilibration: Allow 2 minutes equilibration after each addition.

  • Measurement: Record fluorescence intensity (

    
    ) after each step until intensity decreases by >50%.
    
  • Absorbance Check: Measure the UV-Vis absorbance of the ligand at 525 nm and 600 nm at each concentration to correct for the Inner Filter Effect (IFE).

Data Analysis (Self-Validating Logic): Use the Stern-Volmer equation modified for displacement:



  • Validation: If the plot is linear, it suggests a single binding mode (pure intercalation). A concave-up curve suggests combined static and dynamic quenching.

  • Apparent Binding Constant (

    
    ):  Calculate using 
    
    
    
    , where
    
    
    is the concentration of ligand reducing fluorescence by 50%.

Method B: Isothermal Titration Calorimetry (ITC)[3][4]

Principle: ITC is the "gold standard" because it measures heat (


) directly, providing a complete thermodynamic profile (

) without requiring optical probes. This is ideal for nitro-compounds that interfere with spectroscopy.
Comparison of Techniques
FeatureFluorescence DisplacementIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)
Primary Output

(Relative Affinity)

(Stoichiometry)

(Kinetics)
Labeling Requires EtBr probeLabel-FreeLabel-Free (Immobilized Target)
Sample Req. Low (<1 mg)High (>5 mg protein/DNA)Low (Regenerative surface)
Sensitivity High (nM range)Medium (µM range)High (nM to mM)
Solubility Tolerance High (can use DMSO)Critical (DMSO mismatch causes artifacts)High (Microfluidics)
Detailed Protocol for Hydrophobic Ligands

Critical Causality: this compound is hydrophobic. Mismatching DMSO concentrations between the syringe (ligand) and cell (macromolecule) will generate large heats of dilution that mask the binding signal.

Procedure:

  • Buffer Matching: Prepare the "Assay Buffer" (e.g., PBS pH 7.4).

  • Ligand Prep: Dissolve ligand to 200 µM in Assay Buffer containing exactly 2% DMSO.

  • Target Prep: Dissolve Target (DNA or HSA) to 20 µM in Assay Buffer containing exactly 2% DMSO.

    • Note: Dialysis is usually preferred, but for small molecules, precise gravimetric addition of DMSO to both solutions is more accurate.

  • Titration:

    • Instrument: MicroCal PEAQ-ITC (or equivalent).

    • Settings: 25°C, Reference Power 10 µcal/s.

    • Injection: 1 x 0.4 µL (dummy), followed by 18 x 2 µL injections.

  • Control: Titrate Ligand (2% DMSO) into Buffer (2% DMSO). Subtract this heat of dilution from the experimental data.

Method C: Surface Plasmon Resonance (SPR)

For drug development, kinetic data (


 and 

) is as important as affinity.

Protocol:

  • Immobilization: Biotinylate the target DNA (5'-biotin) and capture it on a Streptavidin (SA) sensor chip.

    • Target Density: Keep low (<100 RU) to avoid mass transport limitation.

  • Solvent Correction: Since DMSO is required for solubility, perform a "Solvent Correction Cycle" (calibration with 1% to 3% DMSO standards) to compensate for bulk refractive index changes.

  • Cycle: Inject this compound (0.1 µM to 10 µM) for 60s (association) followed by buffer flow for 120s (dissociation).

Decision Matrix: Selecting the Right Assay

Decision_Matrix Start Start: Characterize This compound Solubility Is solubility > 50 µM in aqueous buffer? Start->Solubility Target Target Type? Solubility->Target Yes SPR Method C: SPR (Kinetics) Solubility->SPR No (Low Solubility) Fluorescence Method A: Fluorescence (High Sensitivity) Target->Fluorescence DNA (Intercalation) ITC Method B: ITC (Thermodynamics) Target->ITC Protein/Enzyme Target->SPR Receptor/Surface

Figure 2: Decision tree for assay selection. SPR is preferred for low-solubility compounds as it operates in flow, minimizing aggregation artifacts.

References

  • Intercalation Mechanisms: Lerman, L. S. (1961). Structural considerations in the interaction of DNA and acridines. Journal of Molecular Biology, 3(1), 18-30. Link

  • Fluorescence Protocols: Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. Springer. (Standard text for Inner Filter Effect corrections). Link

  • ITC for Hydrophobic Drugs: Duff, M. R., et al. (2011). Isothermal Titration Calorimetry for Measuring Macromolecule-Ligand Affinity. Journal of Visualized Experiments, (55), e2796. Link

  • Cinnoline Biological Activity: El-Gazzar, A. B. A., et al. (2009). Synthesis and biological evaluation of some new cinnoline derivatives. European Journal of Medicinal Chemistry, 44(10), 4249-4258. Link

  • SPR Solvent Correction: GE Healthcare (Cytiva). (2023).[3] Biacore Sensor Surface Handbook. (Standard industry protocol for DMSO correction in SPR). Link

Sources

Troubleshooting & Optimization

Improving the yield of 4-Methoxy-5-nitrocinnoline synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Core Challenge

The synthesis of 4-Methoxy-5-nitrocinnoline presents a classic "push-pull" electronic conflict in heterocyclic chemistry. While the 5-nitro group is essential for biological activity, it introduces significant steric hindrance and electronic deactivation during the precursor assembly, followed by hyper-activation during the nucleophilic substitution step.

The primary yield-killing factors are:

  • Isomeric Contamination: Inefficient separation of the 5-nitro and 8-nitro isomers during early nitration steps.

  • Hydrolytic Reversion: The high reactivity of the 4-methoxy product leads to rapid hydrolysis back to the 4-hydroxy starting material if moisture is uncontrolled.

  • Incomplete Chlorination: The 5-nitro group sterically hinders the C4 position, making the conversion of the hydroxy tautomer to the chloro-intermediate sluggish.

This guide provides a self-validating protocol to navigate these bottlenecks.

Reaction Logic & Pathway Analysis

The most robust route involves the conversion of 4-hydroxy-5-nitrocinnoline to its chloro-analog, followed by Nucleophilic Aromatic Substitution (


).

ReactionPathway Start 4-Hydroxy-5-nitrocinnoline (Tautomer) Inter 4-Chloro-5-nitrocinnoline (Activated Intermediate) Start->Inter POCl3, Base (Activation) Side1 8-Nitro Isomer (Common Impurity) Start->Side1 Pre-existing Contamination Inter->Start Incomplete Conversion Product This compound (Target) Inter->Product NaOMe, MeOH (SNAr) Side2 Hydrolysis Product (Reversion) Product->Side2 Aq. Acid/Base (Workup Error)

Caption: Figure 1. The synthetic pathway highlighting critical failure points (red) and the activation step (yellow).

Critical Troubleshooting Modules

Module A: The Precursor Trap (Isomer Purity)

The Issue: Researchers often calculate yield based on the weight of the starting material (4-hydroxy-5-nitrocinnoline). However, direct nitration of 4-hydroxycinnoline yields predominantly the 8-nitro isomer (approx. 70-80%) and only minor amounts of the 5-nitro isomer [1]. The Fix:

  • Diagnostic: Run a

    
    -NMR of your starting material. The 5-nitro isomer will show a distinct deshielding pattern at the C6 proton compared to the 8-nitro.
    
  • Protocol: If you are synthesizing the precursor via nitration, you must perform fractional crystallization from acetic acid or column chromatography before proceeding. Carrying the 8-nitro isomer forward will result in a "ghost yield" loss where the final product mass does not match the theoretical expectation for the 5-nitro target.

Module B: Activation (Chlorination)

The Issue: The 5-nitro group is bulky. It shields the C4-hydroxyl group (carbonyl tautomer), making the reaction with


 slow.
Optimization Protocol: 
  • Reagent: Use neat

    
     (Phosphorus Oxychloride).
    
  • Catalyst: Add N,N-Diethylaniline or Collidine (1.0 eq). These bases trap the HCl byproduct and catalyze the formation of the dichlorophosphate intermediate.

  • Temperature: Reflux at

    
     is mandatory. Monitor via TLC until the starting material spot (
    
    
    
    ) completely disappears and the non-polar chloride (
    
    
    ) appears.
  • Workup Warning: When quenching the

    
     reaction, pour onto ice/ammonia. Do not allow the mixture to become acidic and hot , or the chloride will hydrolyze back to the hydroxyl immediately.
    
Module C: The Reaction (Methoxylation)

The Issue: This is the step with the highest failure rate. The 4-chlorocinnoline is highly reactive. If water is present, the methoxide acts as a base, generating hydroxide, which attacks C4 to regenerate the starting material.

Optimized Protocol:

Parameter Standard Condition Optimized Condition Reasoning
Solvent Methanol (Reagent Grade) Anhydrous Methanol (Dried over Mg) Elimination of competitive hydrolysis.
Nucleophile NaOMe (Solid) Freshly prepared NaOMe solution Solid NaOMe absorbs moisture rapidly (NaOH formation).

| Temperature | Reflux (


) | 

| The 5-nitro group activates C4 sufficiently; heat promotes degradation. | | Stoichiometry | 1.1 eq NaOMe | 1.05 eq NaOMe | Excess base complicates workup and risks ring cleavage. |

Step-by-Step:

  • Dissolve 4-chloro-5-nitrocinnoline in anhydrous THF (if solubility in MeOH is poor) or anhydrous MeOH.

  • Cool to

    
     under Nitrogen/Argon.
    
  • Add NaOMe solution dropwise over 20 minutes.

  • Stir at

    
     for 1 hour, then warm to Room Temp.
    
  • Critical Workup: Do not pour into water. Evaporate the solvent in vacuo first. Resuspend the residue in DCM/Ethyl Acetate and wash quickly with cold saturated

    
     .
    

Troubleshooting Decision Tree

Use this logic flow to diagnose low yields in your current batch.

Troubleshooting Problem Low Yield of This compound CheckSM Check Precursor (NMR/TLC) Problem->CheckSM Isomer Is it pure 5-nitro? CheckSM->Isomer CheckRxn Check Reaction Conditions Isomer->CheckRxn Yes Purify Recrystallize Precursor (Remove 8-nitro) Isomer->Purify No (Mixture) Hydrolysis Is Product Hydrolyzing? CheckRxn->Hydrolysis DrySolvent Use Anhydrous MeOH + Fresh NaOMe Hydrolysis->DrySolvent Yes (OH peak in NMR) TempControl Lower Temp to 0°C Avoid Reflux Hydrolysis->TempControl No (Tar/Decomp)

Caption: Figure 2. Diagnostic workflow for identifying yield loss vectors.

Frequently Asked Questions (FAQ)

Q1: Can I use commercially available sodium methoxide solution (25% in MeOH)? A: Use with caution. Commercial solutions often absorb water over time, converting NaOMe to NaOH. NaOH is a harder nucleophile and, in the presence of water, will favor hydrolysis over substitution. Recommendation: Dissolve clean Sodium metal in anhydrous methanol immediately before use for the highest reliability.

Q2: My product turns yellow/orange upon standing. Is it degrading? A: Cinnolines are nitrogen-rich heterocycles that can oxidize or form N-oxides if left in light/air. However, the 5-nitro group also provides color. If the melting point is stable, the color is likely intrinsic. Store under Argon in the dark at


 to prevent N-oxidation.

Q3: Why not use direct nitration of 4-methoxycinnoline? A: Nitration of the anisole-like 4-methoxycinnoline is possible but problematic. The methoxy group directs ortho/para, but the ring nitrogen also exerts influence. You typically get a complex mixture of 8-nitro, 6-nitro, and 5-nitro isomers that are incredibly difficult to separate chromatographically [2]. The "Chlorination


 Substitution" route affords better regiocontrol.

Q4: I see a spot on TLC that doesn't move (Baseline). What is it? A: That is likely the 4-hydroxy-5-nitrocinnoline . It is polar and acidic. If you see this after the methoxylation step, it means moisture entered your reaction, hydrolyzing the labile C4-chloride or the final product.

References

  • Schofield, K., & Simpson, J. C. E. (1945). Cinnolines. Part IV. The nitration of 4-hydroxycinnoline.[1][2] Journal of the Chemical Society, 512-520.

  • Castle, R. N., & Kruse, F. H. (1956). Cinnoline Chemistry. II. The Synthesis of Some 4-Alkoxy- and 4-Aryloxycinnolines. The Journal of Organic Chemistry, 21(8), 841-845.

  • Levin, J. I., et al. (2006). Optimization of the synthesis of 4-substituted cinnolines. Synthetic Communications.

Sources

Technical Support Center: Solubilization Strategies for 4-Methoxy-5-nitrocinnoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Profile[1][2]

The Challenge: 4-Methoxy-5-nitrocinnoline presents a classic "brick dust" profile in medicinal chemistry. Its poor aqueous solubility is driven by two converging factors:

  • Planarity & Stacking: The fused diazanaphthalene (cinnoline) ring is planar, encouraging strong

    
    -
    
    
    
    stacking interactions (aggregation) in water.
  • Electronic Deactivation: While cinnoline itself is a weak base (

    
    ), the 5-nitro group  is a strong electron-withdrawing group (EWG). It drastically reduces the basicity of the N1/N2 nitrogens, effectively neutralizing the molecule at physiological pH (7.4). This renders standard pH-adjustment strategies (e.g., acidification to form salts) largely ineffective or unstable.
    

Physicochemical Snapshot:

PropertyEstimated ValueImplication for Solubility
LogP ~2.1 – 2.5Moderately lipophilic; prefers organic partitioning.

(Conj. Acid)
< 1.5 (Predicted)Critical: The molecule is neutral at pH 2–10. Salt formation is not a viable strategy.
H-Bond Donors 0Limited interaction with water molecules.
H-Bond Acceptors 5 (2 Ring N, 2 Nitro O, 1 Methoxy O)Potential for hydrogen bonding, but sterically hindered by the peri-nitro group.

Decision Matrix: Selecting Your Protocol

Use this logic flow to determine the best solubilization method for your specific assay.

SolubilityDecisionTree Start Start: Define Assay Constraints DMSO_Tol Is DMSO > 1% tolerated? Start->DMSO_Tol Conc_Req Target Concentration? DMSO_Tol->Conc_Req Yes No_DMSO Is the assay sensitive to organic solvents? DMSO_Tol->No_DMSO No High_Conc Protocol A: Ternary Cosolvent (DMSO/PEG/Water) Conc_Req->High_Conc > 50 µM Low_Conc Protocol B: Serial Kinetic Dilution Conc_Req->Low_Conc < 50 µM Cyclo Protocol C: Cyclodextrin Complexation (HP-β-CD) No_DMSO->Cyclo Yes (Cell Culture/In Vivo) caption Figure 1: Decision Matrix for this compound solubilization based on assay tolerance.

Detailed Protocols

Protocol A: The Ternary Cosolvent System (High Solubility)

Best for: Biochemical assays, enzyme inhibition studies where <5% solvent is allowed.

The Mechanism: Water has a high dielectric constant (


). DMSO (

) dissolves the compound but "crashes" it when water is added abruptly. PEG-400 acts as an interfacial bridge, lowering the polarity gap and preventing immediate precipitation.

Step-by-Step:

  • Prepare Stock: Dissolve this compound in 100% Anhydrous DMSO to 20 mM. Sonicate for 5 minutes.

  • Intermediate Phase: Add PEG-400 to the DMSO stock.

    • Ratio: 1 part DMSO stock : 4 parts PEG-400.

    • Result: A 4 mM solution in 20% DMSO / 80% PEG-400.

  • Final Dilution: Slowly add warm (37°C) buffer (PBS or HEPES) to the Intermediate Phase with vortexing.

    • Target: Dilute 1:20 into buffer.

    • Final Composition: 200 µM compound in 1% DMSO / 4% PEG-400 / 95% Buffer.

Protocol B: Cyclodextrin Encapsulation (The "Gold Standard")

Best for: Cell-based assays, Animal studies, or assays sensitive to DMSO.

The Mechanism: Hydroxypropyl-


-cyclodextrin (HP-

-CD) forms a "host-guest" complex. The hydrophobic cinnoline core sits inside the CD cavity, while the hydrophilic CD exterior interacts with water.

Step-by-Step:

  • Vehicle Prep: Prepare a 20% (w/v) HP-

    
    -CD solution in water or saline. Filter sterilize (0.22 µm).
    
  • Solid Dispersion: Weigh the solid this compound into a glass vial.

  • Addition: Add the 20% CD vehicle to the solid.

  • Energy Input: This is the critical step. The compound will not dissolve immediately.

    • Sonicate at 40°C for 30–60 minutes.

    • Shake at 200 RPM overnight at room temperature.

  • Validation: Visually inspect for clarity. If cloudy, centrifuge at 10,000 x g for 5 mins. Use the supernatant (dissolved complex).

Troubleshooting & FAQs

Q1: I see a fine precipitate after 30 minutes in PBS. Why?

Diagnosis: This is "kinetic solubility" failure. You likely diluted a pure DMSO stock directly into cold PBS. The Fix:

  • Warm your buffer: Pre-warm PBS to 37°C before dilution.

  • Use a surfactant: Add 0.05% Tween-80 to your buffer before adding the compound. The surfactant prevents the formation of micro-nucleation sites (the seeds of precipitation).

Q2: The compound interferes with my fluorescence assay.

Diagnosis: The 5-nitro group is a known fluorescence quencher (via electron transfer mechanisms). Additionally, cinnolines can absorb in the UV-Blue region (300–400 nm). The Fix:

  • Check the absorbance spectrum of the compound in your buffer.

  • If your fluorophore excites/emits near 350–450 nm (e.g., DAPI, Hoechst), you have an Inner Filter Effect. Switch to Red/Far-Red fluorophores (e.g., Alexa Fluor 647) to avoid spectral overlap.

Q3: Can I use acid to dissolve it? It's a nitrogen heterocycle.[3][4][5]

Diagnosis: No. The Science: While many heterocycles (like quinoline) are basic, the 5-nitro group on your molecule withdraws electron density from the ring nitrogens.[1] This drops the


 significantly below 2.0. You would need pH 1.0 (0.1 M HCl) to protonate it, which is incompatible with most biological proteins/cells. Stick to neutral pH with cosolvents.

Visualizing the "Crash" Prevention

The following diagram illustrates the correct dilution pathway to avoid local supersaturation (the primary cause of precipitation).

DilutionProtocol cluster_0 Step 1: Stock cluster_1 Step 2: Intermediate cluster_2 Step 3: Assay Ready Stock 20mM in 100% DMSO Inter Intermediate (DMSO + PEG400) Stock->Inter 1:5 Dilution Final Final Buffer (PBS + 0.05% Tween) Stock->Final Direct Injection Inter->Final Slow Addition with Vortex Precip PRECIPITATION (The Crash) Final->Precip If Direct Injection caption Figure 2: Serial dilution strategy to prevent local supersaturation.

References

  • Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Authoritative text on physicochemical profiles of heterocycles).
  • Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press.
  • Tonk, R. K., et al. (2012). "Synthesis and biological evaluation of some novel cinnoline derivatives." Acta Poloniae Pharmaceutica. Link (Provides context on the synthesis and handling of substituted cinnolines).

  • PubChem Compound Summary. (2025). "4-Methoxyquinoline and Nitro-derivatives." National Library of Medicine. Link (Used for structural comparison and property estimation).

  • Loftsson, T., & Brewster, M. E. (2010). "Pharmaceutical applications of cyclodextrins: basic science and product development." Journal of Pharmacy and Pharmacology. Link (Basis for Protocol B).

Sources

Technical Support Center: Purifying 4-Methoxy-5-nitrocinnoline

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of 4-Methoxy-5-nitrocinnoline. This guide is designed for researchers, medicinal chemists, and drug development professionals who encounter challenges in obtaining this critical heterocyclic intermediate in high purity. We will move beyond simple procedural lists to explore the underlying chemical principles, helping you troubleshoot and optimize your purification strategy with confidence.

Frequently Asked Questions (FAQs)

Here we address the high-level strategic questions you should consider before starting your purification.

Q1: What are the most common impurities I should expect after synthesizing this compound?

A1: The impurity profile depends heavily on the synthetic route employed (e.g., Widman-Stoermer or Richter synthesis). However, common classes of impurities include:

  • Starting Materials: Unreacted precursors, such as the corresponding α-vinyl-aniline derivative.

  • Positional Isomers: Nitration of the cinnoline ring can often lead to a mixture of isomers. Depending on the directing effects of the methoxy group, you may find 4-Methoxy-6-nitrocinnoline or 4-Methoxy-8-nitrocinnoline, which can be notoriously difficult to separate due to their similar physicochemical properties.[1][2]

  • Side-Reaction Products: Incomplete cyclization, decomposition of diazonium salt intermediates, or polymerization can lead to a variety of byproducts.[3][4]

  • Reagents and Solvents: Residual acids, bases, or solvents from the reaction and initial workup.

Q2: How do I choose the best primary purification technique for my crude this compound?

A2: The choice hinges on the scale of your synthesis and the nature of the impurities. A logical workflow is often the most effective approach.[5]

  • Acid-Base Extraction: This is an excellent first step for bulk purification. The basic nitrogen atoms on the cinnoline ring allow the desired product to be selectively extracted into an acidic aqueous phase, leaving behind neutral organic impurities.[6][7]

  • Recrystallization: If your crude product is a solid and has a moderate purity level (>85-90%), recrystallization is a highly efficient and scalable method.[8][9] It is particularly good at removing small amounts of impurities with different solubility profiles.

  • Column Chromatography: This is the most powerful technique for separating complex mixtures, especially for removing closely related isomers or impurities with similar polarity to your product.[10] It is ideal for achieving the highest purity, though it can be less practical for very large quantities.[11]

Q3: My compound appears to be degrading during purification, especially on a silica gel column. What is happening and what can I do?

A3: this compound has several features that can lead to instability on silica gel. The basic cinnoline core can interact strongly with the acidic silica surface, causing streaking, poor recovery, or even decomposition.[10][12] The nitro group also makes the compound electron-deficient and potentially susceptible to nucleophilic attack.

Troubleshooting Steps:

  • Deactivate the Silica: Pre-treat your silica gel with a small amount of a basic modifier like triethylamine (Et3N) or ammonia. This can be done by including ~0.5-1% Et3N in your chromatography eluent. This neutralizes the acidic sites on the silica, minimizing unwanted interactions.[12]

  • Switch the Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like alumina (neutral or basic grade) or a reverse-phase C18 column for more challenging separations.[10]

  • Minimize Contact Time: Perform flash chromatography rather than gravity chromatography to reduce the time the compound spends on the column.

Q4: How can I definitively confirm the purity of my final product?

A4: A single technique is rarely sufficient. For authoritative purity confirmation, a combination of methods is recommended:

  • Chromatographic Analysis: High-Performance Liquid Chromatography (HPLC) is the gold standard for quantitative purity assessment. Developing a robust HPLC method can resolve even minor impurities.[13] Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative checks.

  • Melting Point Analysis: A sharp melting point range that is close to the literature value indicates high purity. Impurities typically cause a depression and broadening of the melting point range.[14]

  • Spectroscopic Analysis:

    • NMR Spectroscopy (¹H and ¹³C): Confirms the chemical structure and can reveal the presence of impurities if their signals are visible above the noise.

    • Mass Spectrometry (MS): Confirms the molecular weight of your compound. Techniques like GC-MS can also help identify and quantify volatile impurities.[15]

Purification Workflow & Logic

The following diagram illustrates a logical workflow for the purification of this compound, from the initial crude product to the final, highly pure compound.

Purification_Workflow crude Crude Product (Post-Synthesis Workup) acid_base Acid-Base Extraction crude->acid_base  Remove Neutral Impurities recrystallization Recrystallization acid_base->recrystallization  Bulk Purification chromatography Column Chromatography acid_base->chromatography  Complex Mixture recrystallization->chromatography  Further Purification Needed analysis Purity Analysis (HPLC, NMR, MP) recrystallization->analysis  Purity > 98%? chromatography->analysis  Final Polishing

Caption: A general decision-making workflow for purifying this compound.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during purification.

Guide 1: Recrystallization Issues
Problem Possible Cause(s) Recommended Solution(s)
Oiling Out: The compound separates as a liquid instead of forming crystals.1. The boiling point of the solvent is higher than the melting point of the compound.2. The solution is cooling too rapidly.3. The solution is supersaturated with impurities.1. Choose a lower-boiling point solvent.[16]2. Allow the flask to cool more slowly to room temperature before placing it in an ice bath. Avoid agitation.[16]3. Add slightly more solvent to the hot solution to ensure all impurities remain dissolved upon cooling.
Low Recovery of Product. 1. Too much solvent was used initially.2. The compound has significant solubility in the cold solvent.3. Premature crystallization during hot filtration.1. Use the absolute minimum amount of hot solvent needed to dissolve the solid.[17]2. Ensure the solution is thoroughly cooled in an ice bath before filtering. You can try to concentrate the mother liquor and obtain a second crop of crystals, which may require re-purification.[5]3. Use a pre-heated funnel and flask for the hot filtration step to prevent the solution from cooling and crystallizing prematurely.
Product is Still Impure (e.g., by TLC or MP). 1. The impurity has a very similar solubility profile to the product in the chosen solvent.2. The crystals formed too quickly, trapping impurities within the crystal lattice.1. Perform a systematic solvent screen to find a solvent system that maximizes the solubility difference. A two-solvent system (one "good" solvent, one "poor" solvent) can be effective.[8][17]2. Ensure slow cooling. If crystals still form too rapidly, try re-heating the solution and allowing it to cool again at an even slower rate.
Guide 2: Column Chromatography Issues
Problem Possible Cause(s) Recommended Solution(s)
Poor Separation / Co-elution. 1. The solvent system (eluent) has suboptimal polarity.2. The column was overloaded with the crude sample.1. Systematically screen different solvent systems using TLC. Aim for a target Rf value of ~0.3 for your product. Try different solvent combinations (e.g., Hexane/Ethyl Acetate vs. Dichloromethane/Methanol) to alter selectivity.[5]2. The amount of crude material should be around 1-5% of the mass of the silica gel. If you need to purify more material, use a wider column.[5]
Product is Streaking or Tailing. 1. The compound is interacting strongly with the acidic silica gel.2. The sample was not loaded onto the column in a concentrated band.1. Add 0.5-1% triethylamine or ammonia to your eluent to neutralize the silica gel.[12]2. Dissolve your crude product in a minimal amount of solvent (preferably the eluent itself or a less polar solvent) before loading. For less soluble compounds, adsorbing the crude material onto a small amount of silica gel ("dry loading") is highly effective.[10]
Product Will Not Elute from the Column. 1. The eluent is not polar enough to move the compound.2. The compound has irreversibly decomposed on the silica.1. Drastically increase the polarity of the eluent. A gradient elution from a non-polar to a highly polar system (e.g., from 100% Hexane to 100% Ethyl Acetate, then to 10% Methanol in Dichloromethane) can be effective.[5]2. Test the stability of your compound on a TLC plate by spotting it and letting it sit for an hour before eluting. If it degrades, you must use a deactivated or alternative stationary phase.[10]

Detailed Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol is ideal for purifying solid this compound that is >85% pure.

1. Solvent Selection:

  • The ideal solvent should dissolve the compound poorly at room temperature but well at its boiling point.[16]

  • For a moderately polar compound like this compound, common choices include ethanol, isopropanol, ethyl acetate, or a mixture like ethanol/water.

  • Test small amounts of your crude product in different solvents to find the optimal one.

2. Step-by-Step Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the selected solvent and bring the mixture to a gentle boil on a hot plate, with stirring.

  • Continue adding small portions of the hot solvent until the solid just dissolves completely.[9]

  • If the solution has insoluble impurities, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

  • Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Do not disturb the flask.

  • Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal formation.[14]

  • Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold solvent to remove any residual mother liquor.

  • Dry the crystals under vacuum to a constant weight.

Protocol 2: Purification by Flash Column Chromatography

This protocol is designed for separating complex mixtures or for achieving the highest possible purity.

1. Preparation:

  • Eluent Selection: Using TLC, find a solvent system that gives your product an Rf value of approximately 0.25-0.35 and provides good separation from major impurities. A common starting point for this type of compound might be a mixture of Hexane and Ethyl Acetate (e.g., 7:3 or 1:1 v/v).

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) as a slurry in the chosen eluent. Ensure the silica bed is compact and level.

2. Step-by-Step Procedure:

  • Dissolve the crude this compound in the minimum volume of dichloromethane or the eluent.

  • Carefully load the sample solution onto the top of the silica bed.

  • Open the stopcock and allow the sample to absorb onto the silica, then carefully add a small layer of sand to protect the surface.

  • Fill the column with the eluent.

  • Apply pressure to the top of the column (using a pump or inert gas) to achieve a flow rate of about 2 inches per minute.[12]

  • Collect fractions in test tubes.

  • Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

References

  • Overcoming challenges in the purification of heterocyclic compounds. Benchchem.
  • Acid-Base Extraction of Organic Compounds. Scribd.
  • Acid–base extraction. Wikipedia.
  • Acid-Base Extraction.1.
  • Suzuki purification problem. Reddit.
  • Separation of Cinnoline, 4-methyl- on Newcrom R1 HPLC column. SIELC Technologies.
  • troubleshooting guide for the synthesis of heterocyclic compounds. Benchchem.
  • Technical Support Center: Synthesis of 4-Methoxy-2-nitroaniline. Benchchem.
  • Purification: Troubleshooting Flash Column Chromatography. University of Rochester Department of Chemistry.
  • Acid base extraction flow chart.
  • Technical Support Center: Chromatographic Separation of Quinoline and Isoquinoline Isomers. Benchchem.
  • How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate.
  • Aromatic Nitro Compounds. MST.edu.
  • A Technical Guide to 4-Methoxy-2-nitroaniline: Suppliers, Purity, and Experimental Protocols. Benchchem.
  • Cinnoline. chemeurope.com.
  • Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo.
  • Cinnoline. Wikipedia.
  • (PDF) Methods for the synthesis of cinnolines (Review). ResearchGate.
  • Recrystallization Technique for Organic Chemistry with Nadia Korovina. YouTube.
  • [Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials.
  • A Comprehensive Review On Cinnoline Derivatives. Journal of Pharmaceutical Negative Results.
  • Recrystallization. Chemistry LibreTexts.
  • Investigation into the Formation of Impurities during the Optimization of Brigatinib. PMC.
  • A concise review on cinnoline and its biological activities. IJARIIT.
  • Recrystallization. YouTube.

Sources

Validation & Comparative

Comparative Guide: 4-Methoxy-5-nitrocinnoline vs. 4-Nitroquinoline 1-oxide (4-NQO)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 4-Methoxy-5-nitrocinnoline and the gold-standard mutagen 4-Nitroquinoline 1-oxide (4-NQO) . It is designed for researchers investigating genotoxicity mechanisms, DNA repair pathways, and structure-activity relationships (SAR) in nitrogen-heterocyclic compounds.

Executive Summary

While both compounds are nitro-substituted heteroaromatics capable of inducing DNA damage, they serve fundamentally different roles in research. 4-NQO is a "UV-mimetic" tool compound used specifically to induce tumorigenesis and study Nucleotide Excision Repair (NER). In contrast, This compound represents a scaffold often encountered in medicinal chemistry (e.g., kinase inhibitors) where mutagenicity is a liability rather than a goal. The critical mechanistic divergence lies in the N-oxide moiety : its presence in 4-NQO facilitates a unique metabolic activation pathway that the cinnoline derivative lacks.

Chemical & Structural Properties[1][2]

The structural nuances dictate the metabolic fate of these molecules. The "1-oxide" in 4-NQO is not merely a substituent; it is the electron-withdrawing switch that supercharges the 4-nitro group.

Feature4-Nitroquinoline 1-oxide (4-NQO) This compound
CAS Number 56-57-5 90323-12-9
Core Scaffold Quinoline (1-azanaphthalene)Cinnoline (1,2-diazanaphthalene)
Electronic State Highly electrophilic due to N-oxideModerate electrophilicity (2N ring)
Key Substituents 4-Nitro, 1-N-oxide 5-Nitro, 4-Methoxy
Solubility DMSO, Acetone, EthanolDMSO, DMF (Low water solubility)
Primary Utility Positive Control (Mutagenesis), CarcinogenMedicinal Chemistry Scaffold (PI3K inhibition potential)
Mechanistic Deep Dive: The Activation Pathways

This section details the causality behind the genotoxicity of each compound.

A. 4-NQO: The "UV-Mimetic" Mechanism

4-NQO is unique because it forms bulky DNA adducts that distort the helix similarly to UV-induced pyrimidine dimers.

  • Nitroreduction: Cytosolic nitroreductases (e.g., DT-diaphorase/NQO1) reduce the 4-nitro group to 4-hydroxyaminoquinoline 1-oxide (4-HAQO) .

  • Activation: 4-HAQO is the proximate carcinogen. It is further activated by seryl-tRNA synthetase to form Seryl-4-HAQO .

  • Adduction: This unstable ester releases a nitrenium ion that attacks DNA, primarily forming:

    • dG-C8 adducts (Major, oxidative stress linked)

    • dG-N2 adducts (Bulky, blocks polymerase)

    • dA-N6 adducts

B. This compound: The "Standard" Nitro-Arene Mechanism

Lacking the N-oxide, this compound follows the classical nitro-arene activation pathway, which is generally less potent than the N-oxide route.

  • Nitroreduction: The 5-nitro group is reduced to the hydroxylamine (-NHOH).

  • Esterification: O-acetylation or O-sulfonation (via NAT/SULT enzymes) creates an unstable ester.

  • Nitrenium Ion Formation: Loss of the leaving group generates a resonance-stabilized nitrenium ion.

  • Adduction: Primarily targets C8-Guanine . The 4-methoxy group acts as an Electron Donating Group (EDG), which may stabilize the nitrenium ion but also reduce the initial reduction potential of the nitro group, potentially lowering mutagenic potency compared to 4-NQO.

C. Pathway Visualization

ActivationPathways cluster_NQO 4-NQO Mechanism (UV-Mimetic) cluster_Cinn This compound Mechanism NQO 4-NQO (Pro-Carcinogen) HAQO 4-HAQO (Proximate Carcinogen) NQO->HAQO 4e- Reduction (DT-Diaphorase) SerHAQO Seryl-4-HAQO (Ultimate Carcinogen) HAQO->SerHAQO Seryl-tRNA Synthetase AdductNQO Bulky DNA Adducts (dG-N2, dG-C8, dA-N6) SerHAQO->AdductNQO Covalent Binding Cinn This compound Hydrox Hydroxylamine Intermediate Cinn->Hydrox Nitroreductase Nitrenium Nitrenium Ion (Electrophile) Hydrox->Nitrenium NAT/SULT Activation AdductCinn DNA Adducts (Likely dG-C8) Nitrenium->AdductCinn Electrophilic Attack

Caption: Comparison of metabolic activation pathways. 4-NQO utilizes a unique serylation step facilitated by the N-oxide, whereas the cinnoline derivative follows standard nitro-arene activation.

Experimental Protocols

Safety Warning: 4-NQO is a potent carcinogen. This compound should be treated as a potential mutagen. All work must be performed in a Class II Biosafety Cabinet.

Protocol A: Comparative Ames Test (Salmonella Mutagenicity)

This assay validates the requirement for metabolic activation (S9 fraction).

  • Strain Selection:

    • TA98: Detects frameshifts (sensitive to 4-NQO).

    • TA100: Detects base-pair substitutions.

    • TA98NR: Nitroreductase-deficient strain (Critical control: 4-NQO mutagenicity should drop significantly; Cinnoline mutagenicity should be abolished).

  • Preparation:

    • Dissolve compounds in DMSO . (Water causes precipitation).

    • Prepare S9 mix (Rat liver extract induced with Aroclor 1254) for metabolic activation.

  • Workflow:

    • Step 1: Add 0.1 mL bacterial culture (10^8 cells/mL) to test tube.

    • Step 2: Add 0.5 mL S9 mix (or phosphate buffer for -S9).

    • Step 3: Add test compound (Range: 0.1 µ g/plate to 100 µ g/plate ). Note: 4-NQO is active at very low doses (0.01-1.0 µg).

    • Step 4: Add 2.0 mL molten top agar (with traces of histidine/biotin).

    • Step 5: Pour onto minimal glucose agar plates. Incubate 48h at 37°C.

  • Data Analysis:

    • Count revertant colonies.

    • Result Interpretation:

      • 4-NQO: High revertants in TA98/TA100 without S9 (it is a direct-acting mutagen in some strains due to bacterial nitroreductases) but enhanced by S9.

      • Cinnoline: Likely requires S9 for optimal mutagenicity; lower potency expected due to methoxy-stabilization.

Protocol B: In Vitro Micronucleus Assay (Mammalian Genotoxicity)

Used to distinguish clastogenicity (chromosome breaking) from aneugenicity.

  • Cell Line: CHO-K1 or V79 cells.

  • Treatment:

    • Seed cells in 6-well plates.

    • Treat with 4-NQO (Positive Control: 0.5 µM) and Cinnoline (Test: 1 - 50 µM) for 4 hours (+/- S9).

  • Harvest:

    • Wash cells, add Cytochalasin B (blocks cytokinesis).

    • Incubate 24h.

  • Staining:

    • Fix in methanol/acetic acid. Stain with Acridine Orange or Giemsa.

  • Scoring:

    • Score 1000 binucleated cells per concentration.

    • Count micronuclei (MN).

    • Expectation: 4-NQO induces high frequency of MN (clastogen). Cinnoline effect will depend on intracellular reduction efficiency.

Experimental Workflow Visualization

Workflow cluster_Exp Mutagenicity Assessment Workflow Prep Compound Prep (DMSO Solubilization) Ames Ames Test (Bacterial Reversion) Prep->Ames Screening MN Micronucleus Assay (Chromosomal Damage) Prep->MN Mammalian Validation Analysis Data Analysis (Dose-Response) Ames->Analysis MN->Analysis

Caption: Standardized workflow for evaluating genotoxic potential of nitro-heterocycles.

References
  • 4-Nitroquinoline 1-oxide Mechanism & Adducts

    • Title: DNA damage by 4-nitroquinoline 1-oxide: Mechanism and Repair.[1]

    • Source: Wikipedia / Mut
    • URL:[Link][1][2]

  • Cinnoline Scaffold Biological Activity

    • Title: Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry?
    • Source: PMC (PubMed Central).
    • URL:[Link]

  • This compound Identific

    • Title: this compound (CAS 90323-12-9) Product Record.[3]

    • Source: Angene Chemical / PubChem.
    • URL:[Link]

  • Nitro-Arene Mutagenicity Mechanisms

    • Title: Mutagenicity of nitrofuran deriv
    • Source: Environmental Mutagenesis (PubMed).
    • URL:[Link]

  • Compar

    • Title: Compar
    • Source: Mutation Research.[4]

    • URL:[Link]

Sources

Validating the mechanism of action of 4-Methoxy-5-nitrocinnoline

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous validation framework for 4-Methoxy-5-nitrocinnoline , a research-grade small molecule with significant structural homology to known DNA-intercalating and bioreductive agents.

Given that specific literature on the mechanism of action (MoA) for CAS 90323-12-9 is sparse compared to its quinoline analogs (e.g., 4-NQO), this guide treats the compound as a putative DNA-targeting bioreductive agent . It outlines the necessary experimental protocols to validate its activity profile against established standards.

A Pharmacological Deconvolution Guide

Executive Summary & Structural Logic

This compound belongs to the cinnoline class of diazanaphthalenes. Its bioactivity is dictated by two critical structural features:

  • The Planar Cinnoline Scaffold: Facilitates

    
    -
    
    
    
    stacking interactions with DNA base pairs (Intercalation).
  • The 5-Nitro Substituent: A "warhead" capable of enzymatic reduction (via nitroreductases) to reactive hydroxylamines or amines, particularly under hypoxic conditions.

Hypothesized MoA: The compound likely functions as a dual-action agent : initiating DNA damage via direct intercalation and/or generating cytotoxic DNA adducts following bioreductive activation.

Experimental Validation Protocols

To validate this mechanism, you must triangulate data from biophysical, enzymatic, and cellular assays.

Phase 1: Biophysical Validation (DNA Binding)

Objective: Determine if the compound binds directly to DNA.

Protocol: UV-Vis Spectroscopic Titration

  • Preparation: Prepare a 20

    
    M solution of this compound in Tris-HCl buffer (pH 7.4).
    
  • Titration: Add increasing concentrations of CT-DNA (Calf Thymus DNA) ranging from 0 to 100

    
    M.
    
  • Measurement: Record absorption spectra (200–500 nm) after each addition.

  • Analysis: Look for hypochromism (decrease in peak intensity) and bathochromic shift (red shift). These are the hallmarks of intercalation.

  • Quantification: Calculate the binding constant (

    
    ) using the Wolfe-Shimer equation:
    
    
    
    
Phase 2: Enzymatic Validation (Topoisomerase Inhibition)

Objective: Verify if the DNA binding interferes with topological enzymes, a common trait of cinnolines.

Protocol: Plasmid Relaxation Assay

  • System: Supercoiled pBR322 plasmid DNA (0.5

    
    g).
    
  • Enzyme: Human Topoisomerase I (1 unit).

  • Treatment: Incubate plasmid + enzyme + this compound (graded concentrations: 1, 10, 50, 100

    
    M) for 30 min at 37°C.
    
  • Visualization: Run samples on a 1% agarose gel without ethidium bromide (stain post-run).

  • Result Interpretation:

    • Active: Preservation of supercoiled DNA (SC) band.

    • Inactive: Conversion to relaxed circular DNA (RC) by the enzyme.

    • Control: Compare against Camptothecin (positive control).

Phase 3: Cellular Mechanism (Hypoxia Selectivity)

Objective: Validate the "5-Nitro" activation hypothesis.

Protocol: Hypoxic Cytotoxicity Ratio (HCR)

  • Cell Line: A549 or HT-29 (solid tumor models).

  • Conditions:

    • Normoxia: 20%

      
      .
      
    • Hypoxia: <1%

      
       (using an anaerobic chamber).
      
  • Dosing: Treat cells for 4 hours, then wash and incubate for 72h.

  • Readout: MTT or CellTiter-Glo assay.

  • Calculation:

    
    
    
    • Significance: An HCR > 5 indicates significant bioreductive activation (similar to Tirapazamine ).

Comparative Performance Analysis

The following table contrasts this compound with standard agents used in mechanism validation.

FeatureThis compound4-Nitroquinoline-1-oxide (4-NQO)DoxorubicinCamptothecin
Primary Target DNA (Intercalation) + ReductaseDNA (Adduct formation)DNA (Intercalation/Topo II)Topoisomerase I
Binding Mode Planar Stacking (Predicted)Covalent AdductsIntercalation ("Bookmarking")Interfacial Inhibition
Hypoxia Selectivity High (Due to 5-NO

)
ModerateLowNone
Key Biomarker

-H2AX + Nitroreductase levels
8-OHdG (Oxidative damage)DNA fragmentationCleavage Complex (Top1cc)
Validation Status Candidate / Probe Standard MutagenClinical StandardClinical Standard

Mechanistic Visualization

The following diagrams illustrate the hypothesized signaling pathway and the logic flow for validation.

Diagram 1: Hypothesized Mechanism of Action

This pathway shows the dual route: direct DNA binding vs. metabolic activation.

MoA_Pathway cluster_Normoxia Normoxia / Direct Action cluster_Hypoxia Hypoxia / Bioreduction Compound This compound Uptake Cellular Uptake Compound->Uptake Intercalation DNA Intercalation (Planar Stacking) Uptake->Intercalation Reductase Nitroreductases (P450 / DT-Diaphorase) Uptake->Reductase Hypoxic Conditions TopoInhib Topoisomerase Inhibition Intercalation->TopoInhib DSB Double Strand Breaks (gamma-H2AX) TopoInhib->DSB Apoptosis Apoptosis / Cell Death DSB->Apoptosis Radical Nitro-Radical Anion Reductase->Radical 1e- Reduction Adducts Covalent DNA Adducts Radical->Adducts Adducts->Apoptosis

Caption: Dual-mode toxicity: Direct intercalation (Normoxia) vs. Bioreductive activation (Hypoxia).

Diagram 2: Validation Logic Flow

Follow this decision tree to confirm the mechanism.

Validation_Flow Start Start: this compound Step1 UV-Vis Titration (with CT-DNA) Start->Step1 Check1 Bathochromic Shift? Step1->Check1 Step2 Plasmid Relaxation Assay (Topo I/II) Check1->Step2 Yes Step3 Hypoxia Cytotoxicity (Normoxia vs Hypoxia) Check1->Step3 No (Minor binding) Check2 Inhibits Relaxation? Step2->Check2 Result1 Mechanism: DNA Intercalator Check2->Result1 No (Pure Intercalator) Result2 Mechanism: Topo Inhibitor Check2->Result2 Yes Check3 HCR > 5? Step3->Check3 Check3->Result1 No Result3 Mechanism: Bioreductive Agent Check3->Result3 Yes

Caption: Logic flow for deconvoluting the primary mechanism of action.

References

  • Ruchelman, A. L., et al. (2004). "11H-Isoquino[4,3-c]cinnolin-12-ones: Novel Anticancer Agents with Potent Topoisomerase I-Targeting Activity." Bioorganic & Medicinal Chemistry.

  • Mishra, N., et al. (2011). "Cinnoline derivatives: A comprehensive review on their synthesis and biological applications." International Journal of Pharmaceutical Sciences and Research.

  • Tada, M. (1981). "Metabolism of 4-nitroquinoline 1-oxide and its binding to nucleic acids." Carcinogenesis. (Providing the basis for nitro-heterocycle validation).

  • Denny, W. A., & Wilson, W. R. (1986). "Considerations for the design of bioreductive drugs." Journal of Medicinal Chemistry. (Validation of nitro-group activation).

The Critical Interplay of Structure and Activity: A Comparative Guide to 4-Methoxy-5-nitrocinnoline Analogs in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into the Structure-Activity Relationship (SAR) of a Promising Scaffold for Anticancer Drug Discovery

The cinnoline scaffold, a bicyclic aromatic heterocycle, has emerged as a significant area of interest in medicinal chemistry due to the diverse pharmacological activities of its derivatives, including anticancer properties.[1][2] This guide focuses on a specific class of these compounds, 4-methoxy-5-nitrocinnoline analogs, and provides a comparative analysis of their structure-activity relationships (SAR). By examining how subtle modifications to this core structure influence biological activity, researchers can glean critical insights for the rational design of more potent and selective therapeutic agents.[3][4]

The core of SAR studies lies in systematically altering the chemical structure of a lead compound and evaluating the resulting impact on its biological efficacy.[4][5] This iterative process of synthesis and biological testing allows for the identification of key molecular features responsible for a compound's activity, selectivity, and pharmacokinetic properties.[6] For this compound analogs, this exploration is paramount to unlocking their full potential as kinase inhibitors, a class of drugs that has revolutionized cancer treatment.

The Foundational Scaffold: Unpacking the Roles of the Methoxy and Nitro Groups

The 4-methoxy and 5-nitro substitutions on the cinnoline ring are not arbitrary; they form the foundation of the pharmacological profile of these analogs. The nitro group (NO2), a strong electron-withdrawing group, is a well-known pharmacophore in many biologically active molecules and can significantly influence the electronic properties and reactivity of the entire compound.[7][8] Its presence can contribute to interactions with biological targets and is often associated with a range of activities, including antimicrobial and antineoplastic effects.[7][8][9]

The methoxy group (OCH3) at the 4-position, an electron-donating group, also plays a crucial role. Modifications to this group, such as its removal or positional changes, can lead to significant drops in potency against target kinases.[10] This suggests that the methoxy group is likely involved in critical interactions within the ATP-binding pocket of the target kinase, a common mechanism of action for this class of inhibitors.[11]

Comparative Analysis of Analog Performance: A Quantitative Look at Kinase Inhibition

To truly understand the SAR of this compound analogs, a quantitative comparison of their inhibitory activity against specific kinases is essential. The following table summarizes the in vitro activity of a hypothetical series of analogs, illustrating how structural modifications impact their potency, often measured as the half-maximal inhibitory concentration (IC50).

Compound IDR1 Substitution (Position 7)R2 Substitution (Anilino Moiety)Target Kinase IC50 (nM)
CINN-001 (Lead) -H3,4-dimethoxyanilino15
CINN-002 -F3,4-dimethoxyanilino8
CINN-003 -Cl3,4-dimethoxyanilino12
CINN-004 -CH33,4-dimethoxyanilino25
CINN-005 -H4-methoxyanilino150
CINN-006 -H3-ethoxyanilino45
CINN-007 -F3-ethoxyanilino20

Key Insights from the Data:

  • Substitution at Position 7: The introduction of a small, electron-withdrawing fluorine atom at the R1 position (CINN-002) enhances potency compared to the unsubstituted parent compound (CINN-001). This suggests that this modification may lead to more favorable interactions within the kinase's active site. Conversely, a bulkier methyl group (CINN-004) decreases activity.

  • The Anilino Moiety: The nature of the substituent on the anilino ring (R2) is critical. The removal of one of the methoxy groups (CINN-005) results in a significant loss of potency, highlighting the importance of this substitution pattern for target engagement. Replacing a methoxy with a slightly larger ethoxy group (CINN-006) is tolerated, and combining this with a fluorine at position 7 (CINN-007) shows a synergistic effect on activity.

Visualizing the Path to Discovery: The SAR Workflow

The process of elucidating the structure-activity relationship is a cyclical and iterative journey. The following diagram illustrates the typical workflow employed in the discovery and optimization of novel kinase inhibitors.

SAR_Workflow Lead_Identification Lead Compound (e.g., CINN-001) Analog_Design Analog Design & Synthesis Lead_Identification->Analog_Design Biological_Screening In Vitro & In Vivo Screening Analog_Design->Biological_Screening SAR_Analysis SAR Analysis & Model Generation Biological_Screening->SAR_Analysis SAR_Analysis->Analog_Design Iterative Refinement Optimized_Lead Optimized Lead (e.g., CINN-002) SAR_Analysis->Optimized_Lead

A typical workflow for structure-activity relationship (SAR) studies.

Experimental Corner: Protocols for Evaluating Biological Activity

The foundation of any SAR study is robust and reproducible experimental data. Here, we detail the methodologies for key assays used to evaluate the anticancer potential of this compound analogs.

In Vitro Kinase Inhibition Assay

This assay directly measures the ability of a compound to inhibit the activity of a specific kinase.

Principle: This protocol describes a radiometric assay, a common and sensitive method for measuring kinase activity.[12][13] The assay measures the transfer of a radiolabeled phosphate group from ATP to a substrate by the kinase.[13] The amount of incorporated radioactivity is inversely proportional to the inhibitory activity of the test compound.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a kinase buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM DTT).[14]

    • Prepare a stock solution of the purified kinase of interest.

    • Prepare a stock solution of the specific peptide or protein substrate.

    • Prepare a stock solution of [γ-³²P]ATP.

    • Prepare stock solutions of the test compounds (analogs) in DMSO.

  • Assay Setup:

    • In a 96-well plate, add the kinase buffer.

    • Add the test compound at various concentrations. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

    • Add the kinase and the substrate to each well.

  • Reaction Initiation and Incubation:

    • Initiate the reaction by adding [γ-³²P]ATP to each well.[15]

    • Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Stop the reaction by adding a stop solution (e.g., phosphoric acid).

    • Transfer the reaction mixture to a phosphocellulose filter paper.

    • Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.

    • Measure the radioactivity on the filter paper using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Cell Viability (MTT) Assay

This assay assesses the cytotoxic effect of the compounds on cancer cell lines.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[16] Viable cells contain mitochondrial dehydrogenases that reduce the yellow MTT to purple formazan crystals.[17] The amount of formazan produced is proportional to the number of living cells.

Step-by-Step Protocol:

  • Cell Culture and Seeding:

    • Culture human cancer cell lines (e.g., A549, HCT116) in the appropriate medium supplemented with fetal bovine serum and antibiotics at 37°C in a humidified 5% CO2 incubator.[18]

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.[16]

  • Compound Treatment:

    • Treat the cells with various concentrations of the this compound analogs. Include a vehicle control (DMSO).

    • Incubate the cells for a specified period (e.g., 48 or 72 hours).[18]

  • MTT Addition and Incubation:

    • Add MTT solution (final concentration of 0.5 mg/mL) to each well.[19]

    • Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.[16][19]

  • Formazan Solubilization:

    • Carefully remove the medium and add a solubilization solution (e.g., DMSO or a specialized solubilizing buffer) to dissolve the formazan crystals.[19]

  • Absorbance Measurement:

    • Measure the absorbance of the solution at a wavelength between 550 and 600 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 value, the concentration of the compound that causes 50% inhibition of cell growth.

In Vivo Tumor Xenograft Model

This assay evaluates the in vivo efficacy of promising compounds in a living organism.

Principle: Human tumor xenograft models are a cornerstone of preclinical anticancer drug development.[20][21] These models involve the transplantation of human cancer cells into immunodeficient mice.[21][22] The growth of the resulting tumors is monitored over time to assess the antitumor effect of the test compound.[23]

Step-by-Step Protocol:

  • Animal Model and Cell Implantation:

    • Use immunodeficient mice (e.g., athymic nude or SCID mice).[21][22]

    • Subcutaneously inject a suspension of human tumor cells into the flank of each mouse.[23]

  • Tumor Growth and Treatment Initiation:

    • Monitor the mice regularly for tumor growth.

    • Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Compound Administration:

    • Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

    • Administer the vehicle to the control group.

  • Tumor Measurement and Monitoring:

    • Measure the tumor dimensions with calipers at regular intervals (e.g., twice a week).

    • Calculate the tumor volume using the formula: (Length x Width²)/2.

    • Monitor the body weight of the mice as an indicator of toxicity.

  • Endpoint and Data Analysis:

    • The experiment is typically terminated when the tumors in the control group reach a predetermined size or after a specific duration.

    • Euthanize the mice and excise the tumors.

    • Compare the tumor growth between the treated and control groups to determine the antitumor efficacy of the compound.

Visualizing the Mechanism: Inhibition of a Key Signaling Pathway

Many kinase inhibitors exert their anticancer effects by targeting specific signaling pathways that are dysregulated in cancer cells. The following diagram illustrates a simplified representation of a generic kinase signaling pathway that can be inhibited by this compound analogs.

Kinase_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Kinase1 Kinase A Receptor->Kinase1 Phosphorylation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Phosphorylation Gene_Expression Gene Expression (Proliferation, Survival) Transcription_Factor->Gene_Expression Activation Inhibitor This compound Analog Inhibitor->Kinase1 Growth_Factor Growth Factor Growth_Factor->Receptor

Inhibition of a generic kinase signaling pathway by a this compound analog.

Conclusion

The exploration of the structure-activity relationships of this compound analogs provides a powerful framework for the design of novel and effective kinase inhibitors for cancer therapy. Through a systematic process of chemical modification and rigorous biological evaluation, researchers can identify the key structural features that govern potency, selectivity, and overall pharmacological properties. The insights gained from these studies are invaluable for guiding the optimization of lead compounds and ultimately, for the development of new and improved anticancer drugs. The journey from a promising scaffold to a clinically effective therapeutic is a complex one, but it is a path illuminated by the fundamental principles of SAR.

References

  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In vitro NLK Kinase Assay. Retrieved from [Link]

  • International Journal of Pharmacy and Biological Sciences. (n.d.). In vivo Methods for Preclinical Screening of Anticancer Drugs. Retrieved from [Link]

  • Anticancer Research. (n.d.). An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. Retrieved from [Link]

  • Bio-protocol. (2022, September 1). In vitro kinase assay. Retrieved from [Link]

  • protocols.io. (2024, May 31). In vitro kinase assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. Retrieved from [Link]

  • Oncodesign Services. (n.d.). Structure-Activity Relationship (SAR) Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Optimal design for informative protocols in xenograft tumor growth inhibition experiments in mice. Retrieved from [Link]

  • Springer Nature Experiments. (n.d.). In Vivo Pharmacology Models for Cancer Target Research. Retrieved from [Link]

  • RSC Publishing. (2024, June 24). Advances, opportunities, and challenges in methods for interrogating the structure activity relationships of natural products. Retrieved from [Link]

  • OUCI. (n.d.). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 4-chloro-6-methoxy-2-methyl-3-nitroquinoline. Retrieved from [Link]

  • Zenodo. (n.d.). TARGETS AND BIOLOGICAL ACTIVITIES OF CINNOLINE DERIVATIVES: A REVIEW. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, June 5). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

  • MDPI. (n.d.). Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes. Retrieved from [Link]

  • Oxford Academic. (n.d.). Practice of Structure Activity Relationships (SAR) in Toxicology. Retrieved from [Link]

  • ePrints Soton. (2017, March 16). Identification and Optimization of 4-Anilinoquinolines as Inhibitors of Cyclin G Associated Kinase. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016, May 2). On Exploring Structure Activity Relationships. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic scheme of new 4-nitroquinoline-N-oxide derivatives. Retrieved from [Link]

  • Automate.video. (2024, November 25). Structure-Activity Relationship Studies. Retrieved from [Link]

  • ResearchGate. (2014, December 31). Synthesis of 8-Methoxyquinoline and 5-Nitro-8-methoxyquinoline and their Biological Activities. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis and structure-activity relationships of a series 4-methoxy-3-(piperidin-4-yl)oxy benzamides as novel inhibitors of the presynaptic choline transporter. Retrieved from [Link]

  • ResearchGate. (2020, February 27). Tyrosine kinase inhibitors. 5. Synthesis and structure-activity relationships for 4-[(phenylmethyl)amino]- and 4-(phenylamino)quinazolines as potent adenosine 5'-triphosphate binding site inhibitors of the tyrosine kinase domain of the epidermal growth factor receptor. Retrieved from [Link]

  • Google Patents. (n.d.). A process for the preparation of 4-fluoro-2-methoxy-5-nitroaniline.
  • MDPI. (n.d.). Synthesis of 4-Hydroxyquinolines as Potential Cytotoxic Agents. Retrieved from [Link]

  • ResearchGate. (2025, August 29). Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. Retrieved from [Link]

  • MDPI. (2023, November 14). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Retrieved from [Link]

  • MDPI. (2021, May 18). Synthesis, Anticancer Screening of Some Novel Trimethoxy Quinazolines and VEGFR2, EGFR Tyrosine Kinase Inhibitors Assay; Molecular Docking Studies. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Orally Bioavailable 4-Phenoxy-quinoline Compound as a Potent Aurora Kinase B Relocation Blocker for Cancer Treatment. Retrieved from [Link]

  • PubMed. (n.d.). Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Comparative Efficacy of Nitrocinnolines and Nitroquinolines in Preclinical Cancer Models

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Scaffolds of Interest in Oncology Drug Discovery

In the landscape of heterocyclic chemistry, nitrogen-containing scaffolds such as quinoline and cinnoline serve as privileged structures in medicinal chemistry. Their rigid bicyclic systems provide a unique three-dimensional framework for interacting with biological targets, leading to a broad spectrum of pharmacological activities. The introduction of a nitro group (—NO₂) to these cores dramatically alters their electronic properties, often enhancing their biological potency and conferring novel mechanisms of action.

This guide provides a comparative analysis of two such classes: nitrocinnolines and nitroquinolines. We will delve into their differential efficacy in preclinical cancer models, dissect their mechanisms of action, and provide the experimental frameworks necessary for their evaluation. Our objective is to furnish researchers, scientists, and drug development professionals with a clear, data-driven comparison to inform future discovery and development efforts.

Mechanistic Divergence: From Broad Genotoxicity to Targeted Inhibition

The anticancer activity of these two scaffolds, while both potent, stems from fundamentally different and sometimes overlapping mechanisms. The choice of which scaffold to pursue often depends on the therapeutic strategy—be it broad-spectrum cytotoxicity or targeted pathway modulation.

The Dual Identity of Nitroquinolines

The nitroquinoline family is perhaps best known for the paradoxical activities of its members. On one hand, compounds like 4-nitroquinoline 1-oxide (4-NQO) are powerful carcinogens used extensively to induce tumors in animal models.[1][2] Its mechanism involves metabolic reduction to form DNA adducts, generate reactive oxygen species (ROS), and cause significant genotoxicity, effectively mimicking the molecular progression of human cancers.[1][2][3][4]

Conversely, other derivatives have been repurposed as potent anticancer agents. A prime example is Nitroxoline (8-hydroxy-5-nitroquinoline), an antibiotic now recognized for its anticancer properties.[5][6] Unlike the direct DNA damage caused by 4-NQO, Nitroxoline's efficacy is attributed to the induction of intracellular ROS, a process significantly enhanced by the presence of copper.[5][7] This targeted ROS burst overwhelms the cancer cell's antioxidant defenses, leading to apoptosis. Furthermore, Nitroxoline has been shown to inhibit angiogenesis, a critical process for tumor growth and metastasis.[6] A key differentiator from other quinoline-based agents like clioquinol is that Nitroxoline is not a zinc ionophore, potentially reducing the risk of neurotoxicity observed with related compounds.[5]

Other nitroquinoline derivatives have been designed to act as targeted inhibitors, for instance, against the epidermal growth factor receptor (EGFR), which is overexpressed in many cancers.[8] This highlights the chemical tractability of the quinoline scaffold, allowing for a shift from broad cytotoxicity to precision targeting.

Nitrocinnolines: An Emerging Class of Pathway Inhibitors

While the body of literature on nitrocinnolines is less extensive, the available data suggests a promising trajectory towards targeted therapy. Research has largely focused on the broader class of cinnoline derivatives, with the nitro group being one of several substitutions explored to enhance potency. These efforts have identified cinnolines as effective inhibitors of key oncogenic signaling pathways.[9][10]

Notably, certain cinnoline derivatives have been developed as potent inhibitors of the PI3K/Akt/mTOR pathway, a central regulator of cell growth, proliferation, and survival that is frequently dysregulated in cancer.[10] Additionally, substituted dibenzo[c,h]cinnolines have been investigated as non-camptothecin topoisomerase I (TOP1) inhibitors, interfering with DNA replication and repair processes.[9] A study on dihydrobenzo[h]cinnoline-5,6-diones found that a derivative bearing a 4-nitrophenyl substituent was the most potent agent against epidermoid carcinoma (KB) and hepatoma (Hep-G2) cell lines, demonstrating significant cytotoxic activity at sub-micromolar concentrations.[9] This suggests that the nitro group is a key contributor to the observed efficacy within this specific cinnoline scaffold.

The following diagram illustrates the primary molecular mechanisms associated with these two classes of compounds.

G cluster_nitroquinolines Nitroquinolines cluster_nitrocinnolines Nitrocinnolines cluster_outcomes Cellular Outcomes NQ Nitroquinolines (e.g., 4-NQO, Nitroxoline) DNA_Damage DNA Adducts & Strand Breaks NQ->DNA_Damage 4-NQO ROS Reactive Oxygen Species (ROS) Generation NQ->ROS Nitroxoline EGFR EGFR Inhibition NQ->EGFR Angiogenesis_Inhibit_NQ Angiogenesis Inhibition NQ->Angiogenesis_Inhibit_NQ Apoptosis Apoptosis DNA_Damage->Apoptosis ROS->Apoptosis CellCycleArrest Cell Cycle Arrest EGFR->CellCycleArrest Angiogenesis_Inhibit_NQ->CellCycleArrest NC Nitrocinnolines PI3K PI3K/Akt/mTOR Pathway Inhibition NC->PI3K TOPO1 Topoisomerase I Inhibition NC->TOPO1 PI3K->CellCycleArrest TOPO1->Apoptosis CellCycleArrest->Apoptosis

Caption: Key anticancer mechanisms of nitrocinnolines and nitroquinolines.

Quantitative Comparison: In Vitro Efficacy

The true measure of a compound's potential lies in its cytotoxic potency against cancer cells. The half-maximal inhibitory concentration (IC₅₀) is a standard metric for this evaluation. The table below summarizes IC₅₀ values for representative nitrocinnoline and nitroquinoline derivatives across various human cancer cell lines, compiled from the cited literature.

Compound ClassDerivativeCancer Cell LineIC₅₀ (µM)Reference
Nitroquinoline 8-hydroxy-5-nitroquinoline (Nitroxoline)Raji (Burkitt's lymphoma)~2.5[5]
8-hydroxy-5-nitroquinoline (Nitroxoline)HL60 (Leukemia)2.0 ± 0.3[5]
8-hydroxy-5-nitroquinoline (Nitroxoline)Panc-1 (Pancreatic)3.1 ± 0.4[5]
8-hydroxy-5-nitroquinoline (Nitroxoline)A2780 (Ovarian)2.5 ± 0.2[5]
Substituted 3-NitroquinolineA431 (Epidermoid carcinoma)Nanomolar to Micromolar[8]
Substituted 3-NitroquinolineMDA-MB-468 (Breast cancer)Nanomolar to Micromolar[8]
Nitrocinnoline Dihydrobenzo[h]cinnoline-5,6-dione (with 4-NO₂ substituent)KB (Epidermoid carcinoma)0.56[9]
Dihydrobenzo[h]cinnoline-5,6-dione (with 4-NO₂ substituent)Hep-G2 (Hepatoma)0.77[9]
Cinnoline-based PI3K InhibitorHuman Tumor Cell Line 10.264[10]
Cinnoline-based PI3K InhibitorHuman Tumor Cell Line 22.04[10]
Cinnoline-based PI3K InhibitorHuman Tumor Cell Line 31.14[10]

Expert Analysis: The data reveals that both classes contain compounds with potent, sub-micromolar to low-micromolar activity against a range of cancer cell lines. Notably, the nitro-substituted cinnoline derivative shows particularly high potency against KB and Hep-G2 cells.[9] Similarly, Nitroxoline demonstrates consistent low-micromolar efficacy across hematological, pancreatic, and ovarian cancer cell lines.[5] This initial screening data validates both scaffolds as viable starting points for anticancer drug discovery. The choice of scaffold would then be guided by the desired mechanism of action and the specific cancer type being targeted.

Essential Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are paramount. Here, we outline the methodologies for two critical experiments: an in vitro cell viability assay to determine IC₅₀ and an in vivo model for assessing efficacy in a biological system.

Protocol 1: In Vitro Cytotoxicity Assessment using MTS Assay

This protocol is used to determine the concentration of a compound that inhibits cell viability by 50% (IC₅₀).

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The quantity of formazan, measured by absorbance, is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

  • Compound Preparation: Prepare a 2X stock concentration series of the test compound (nitrocinnoline or nitroquinoline derivative) in culture medium. A typical series might range from 200 µM down to 0.1 µM.

  • Cell Treatment: After 24 hours, remove the medium from the wells and add 100 µL of the prepared 2X compound dilutions to the respective wells. Include wells with vehicle control (e.g., 0.1% DMSO) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂. The incubation time should be consistent and optimized for the cell line's doubling time.

  • MTS Reagent Addition: Add 20 µL of the MTS reagent solution to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. The optimal time depends on the metabolic activity of the cell line and should be determined empirically.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control: (Abs_treated / Abs_vehicle) * 100.

    • Plot the percentage of viability against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism) to determine the IC₅₀ value.

Protocol 2: 4-NQO-Induced Oral Squamous Cell Carcinoma (OSCC) In Vivo Model

This protocol describes the use of a nitroquinoline to induce cancer, creating a robust model for testing the efficacy of therapeutic candidates.[2][4][11]

Principle: 4-Nitroquinoline 1-oxide (4-NQO) is a water-soluble carcinogen that, when administered in drinking water to rodents, reliably induces a progression of lesions in the oral cavity (from hyperplasia to dysplasia to OSCC) that closely mimics the histopathological and molecular development of human OSCC.

Step-by-Step Methodology:

  • Animal Acclimatization: Acclimatize 6-8 week old mice or rats for one week under standard laboratory conditions (12h light/dark cycle, ad libitum access to food and water).

  • Carcinogen Preparation: Prepare a fresh solution of 4-NQO in the drinking water at a concentration of 50-100 µg/mL. Protect the solution from light.

  • Induction Phase: Administer the 4-NQO-containing water to the animals for a period of 12-16 weeks. The control group receives regular drinking water. Monitor animal weight and health status weekly.

  • Therapeutic Intervention: After the induction phase, return all animals to regular drinking water. Divide the 4-NQO-treated animals into a vehicle treatment group and a therapeutic group.

  • Drug Administration: Administer the test compound (e.g., a novel nitrocinnoline derivative) to the therapeutic group via a relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The vehicle group receives the vehicle on the same schedule.

  • Monitoring and Endpoint: Continue treatment for 8-12 weeks. Monitor the oral cavity for lesions and continue to track animal weight. At the end of the study, euthanize the animals.

  • Tissue Collection and Analysis: Excise the tongue and esophagus. Fix the tissues in 10% neutral buffered formalin, process for paraffin embedding, and perform Hematoxylin and Eosin (H&E) staining for histopathological analysis by a trained pathologist to score the lesions (hyperplasia, dysplasia, carcinoma in situ, OSCC).

The following diagram outlines a typical preclinical drug discovery workflow incorporating these protocols.

G A Compound Synthesis (Nitrocinnoline / Nitroquinoline) B In Vitro Screening (MTS/SRB Assay on Cancer Cell Panel) A->B C IC50 Determination & Hit Selection B->C D Mechanism of Action Studies (e.g., Western Blot, Kinase Assays) C->D E In Vivo Model Induction (e.g., 4-NQO for OSCC) C->E Parallel Path F In Vivo Efficacy Testing (Tumor Growth Inhibition) D->F Informs E->F G Toxicity & PK/PD Studies F->G H Lead Optimization G->H H->A Iterative Cycle

Caption: Standard workflow for preclinical evaluation of anticancer compounds.

Conclusion and Future Directions

This guide provides a comparative overview of nitrocinnolines and nitroquinolines, two potent classes of heterocyclic compounds with significant anticancer potential.

  • Nitroquinolines are a more extensively studied class with a notable duality. The carcinogen 4-NQO provides an invaluable tool for modeling human cancer, while repurposed drugs like Nitroxoline demonstrate therapeutic efficacy through mechanisms like ROS induction and angiogenesis inhibition.[1][5][6] The key challenge and opportunity with this scaffold lie in fine-tuning the structure to maximize therapeutic effects while minimizing the inherent genotoxic potential.

  • Nitrocinnolines represent a promising and perhaps more targeted frontier. The available data points towards their role as inhibitors of specific oncogenic signaling pathways, such as PI3K and Topoisomerase I.[9][10] This suggests a potential for greater selectivity and a wider therapeutic window compared to compounds that rely on broad cytotoxic mechanisms. The high potency of nitro-substituted derivatives warrants a more systematic exploration of this specific subclass.

For drug development professionals, the choice between these scaffolds is not mutually exclusive but rather depends on the strategic goal. A program seeking broad-spectrum cytotoxic agents might initially favor the development of ROS-inducing nitroquinolines, while a program focused on precision oncology would be better served by exploring the pathway-inhibiting potential of nitrocinnolines. Further head-to-head studies in identical cell lines and in vivo models are necessary to definitively establish the superior scaffold for specific cancer indications.

References

  • Jiang, H., et al. (2011). Nitroxoline (5-amino-8-hydroxyquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). Cancer Letters. Available at: [Link]

  • Luo, J., et al. (2011). Discovering novel 3-nitroquinolines as a new class of anticancer agents. Acta Pharmacologica Sinica. Available at: [Link]

  • Wikipedia. (2023). 4-Nitroquinoline 1-oxide. Wikipedia. Available at: [Link]

  • Ahmad, I., et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. Journal of the Saudi Chemical Society. Available at: [Link]

  • Rivera, C. (2012). 4NQO carcinogenesis: a model of oral squamous cell carcinoma. International Journal of Morphology. Available at: [Link]

  • Tyagi, S., & Salahuddin. (2022). Potential Derivatives of Quinoline as Anti-Cancer agents: A Comprehensive Review. NeuroQuantology. Available at: [Link]

  • Saczewski, J., et al. (2020). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules. Available at: [Link]

  • Chan-on, W., et al. (2015). Quinoline-based clioquinol and nitroxoline exhibit anticancer activity inducing FoxM1 inhibition in cholangiocarcinoma cells. Drug Design, Development and Therapy. Available at: [Link]

  • Singh, A., et al. (2023). 4-nitroquinoline 1-oxide induces immune cells death to onset early immunosuppression during oral squamous cell carcinoma development. Frontiers in Immunology. Available at: [Link]

  • Kanojia, D., & Vaidya, M. M. (2006). 4-nitroquinoline-1-oxide induced experimental oral carcinogenesis. Oral Oncology. Available at: [Link]

  • Singh, P., et al. (2024). Inhibition of cancer cells by Quinoline-Based compounds: A review with mechanistic insights. Bioorganic & Medicinal Chemistry. Available at: [Link]

  • Arboleda, S. A., et al. (2023). Use of 4-Nitroquinoline 1-Oxide (4NQO) in Dysplastic and Malignant Induction: In Vitro and In Vivo Studies. International Journal of Molecular Sciences. Available at: [Link]

  • ResearchGate. (n.d.). Nitroxoline (8-hydroxy-5-nitroquinoline) is more a potent anti-cancer agent than clioquinol (5-chloro-7-iodo-8-quinoline). ResearchGate. Available at: [Link]

Sources

A Head-to-Head Comparison: The Emergent Potential of Cinnoline Derivatives Versus Established Kinase Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of oncology drug discovery, the quest for novel scaffolds that offer improved efficacy, selectivity, and safety profiles is relentless. Cinnoline, a bicyclic heteroaromatic compound, has emerged as a promising pharmacophore, with its derivatives demonstrating a broad spectrum of pharmacological activities, including potent anticancer effects.[1][2] This guide provides a comprehensive, head-to-head comparison of a representative 4-substituted cinnoline derivative, as a potent phosphatidylinositol 3-kinase (PI3K) inhibitor, against an established therapeutic, Gefitinib, a quinoline-based epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor.

This analysis is designed to provide researchers and drug development professionals with a detailed, data-driven perspective on the potential of the cinnoline scaffold in oncology. We will delve into the mechanistic distinctions, comparative efficacy, and the underlying experimental methodologies that validate these findings.

Introduction to the Contenders: A Tale of Two Scaffolds

The Challenger: A Representative 4-Substituted Cinnoline Derivative

Cinnoline derivatives have garnered significant attention for their diverse biological activities.[1][2] For the purpose of this guide, we will focus on a recently developed series of cinnoline derivatives that have demonstrated potent inhibitory activity against PI3K.[3] The PI3K/Akt/mTOR pathway is a critical signaling cascade that is frequently dysregulated in cancer, making it a prime target for therapeutic intervention. The representative cinnoline derivative chosen for this comparison exhibits nanomolar inhibitory activity against PI3Ks and micromolar potency against various human tumor cell lines.[3]

The Incumbent: Gefitinib

Gefitinib (Iressa®) is a well-established, orally active EGFR tyrosine kinase inhibitor.[4][5][6] Its quinoline core is structurally related to the cinnoline scaffold. Gefitinib is approved for the treatment of non-small cell lung cancer (NSCLC) in patients with specific EGFR mutations.[4][6] By inhibiting EGFR, Gefitinib blocks downstream signaling pathways, leading to the inhibition of cell proliferation and the induction of apoptosis in cancer cells.[4][7]

Mechanism of Action: A Divergence in Signaling Blockade

The primary distinction between our representative cinnoline derivative and Gefitinib lies in their molecular targets and the signaling pathways they disrupt.

Cinnoline Derivative: Targeting the PI3K/Akt Pathway

The representative cinnoline derivative functions as a potent inhibitor of PI3K.[3] The PI3K/Akt pathway is a central regulator of cell growth, proliferation, survival, and metabolism. In many cancers, this pathway is constitutively active due to mutations in key components. By inhibiting PI3K, the cinnoline derivative effectively blocks the phosphorylation of Akt, a crucial downstream effector, thereby impeding the pro-survival signals that drive tumor growth.

PI3K_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Proliferation Cell Growth & Survival mTOR->Proliferation Cinnoline Cinnoline Derivative Cinnoline->PI3K Inhibits EGFR_Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binds to Ras Ras EGFR->Ras Activates PI3K_Akt PI3K/Akt Pathway EGFR->PI3K_Akt MAPK MAPK Pathway Ras->MAPK Proliferation Cell Proliferation & Survival MAPK->Proliferation PI3K_Akt->Proliferation Gefitinib Gefitinib Gefitinib->EGFR Inhibits (ATP competitive)

Caption: EGFR signaling pathway inhibited by Gefitinib.

Comparative Efficacy: A Quantitative Analysis

The in vitro cytotoxic activity of both the representative cinnoline derivative and Gefitinib has been evaluated against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for comparing the potency of these compounds.

Table 1: In Vitro Cytotoxicity (IC50) of the Representative Cinnoline Derivative

Compound ClassCancer Cell LineIC50 (µM)Reference
Cinnoline DerivativeHuman Tumor Cell Line 10.264[3]
Human Tumor Cell Line 22.04[3]
Human Tumor Cell Line 31.14[3]

Table 2: In Vitro Cytotoxicity (IC50) of Gefitinib

Cancer Cell LineIC50 (µM)Reference
PC9 (NSCLC, EGFR mutant)<1[8]
H3255 (NSCLC, EGFR mutant)0.003[9]
11-18 (NSCLC, EGFR mutant)0.39[9]
A549 (NSCLC, EGFR wild-type)>10[10]
MCF-7 (Breast, EGFR low)>10[10]

Expertise & Experience: The data clearly indicates that the efficacy of Gefitinib is highly dependent on the EGFR mutation status of the cancer cells, exhibiting remarkable potency in EGFR-mutant NSCLC cell lines. [8][9]In contrast, the representative cinnoline derivative shows potent activity in the sub-micromolar to low micromolar range across different tumor cell lines, suggesting a broader potential applicability that may not be restricted to a specific genetic subtype. [3]This highlights a key strategic advantage of targeting a more central signaling node like PI3K.

Experimental Protocols: Ensuring Self-Validating Systems

The following are detailed, step-by-step methodologies for key experiments cited in this guide.

Experimental Protocol 1: MTT Assay for Cell Viability

This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability, proliferation, and cytotoxicity.

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate B 2. Incubate for 24h A->B C 3. Treat with varying concentrations of test compound B->C D 4. Incubate for 48-72h C->D E 5. Add MTT reagent D->E F 6. Incubate for 4h E->F G 7. Add solubilization solution (e.g., DMSO) F->G H 8. Read absorbance at 570 nm G->H I 9. Calculate IC50 values H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., cinnoline derivative or Gefitinib) in cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-only controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 4 hours to allow the conversion of MTT to formazan crystals by viable cells.

  • Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the log of the compound concentration.

Experimental Protocol 2: In Vitro Kinase Inhibition Assay

This protocol is designed to measure the direct inhibitory effect of a compound on the activity of a specific kinase.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare assay buffer, recombinant kinase (e.g., PI3K or EGFR), substrate (e.g., a peptide or protein), and ATP.

  • Compound Plating: Add the test compound at various concentrations to the wells of a microplate.

  • Kinase Reaction: Add the kinase and substrate to the wells and incubate briefly.

  • Initiation: Initiate the kinase reaction by adding ATP.

  • Detection: After a set incubation period, stop the reaction and measure the kinase activity. This can be done using various methods, such as detecting the phosphorylated substrate with a specific antibody in an ELISA format or using a luminescence-based assay that measures the amount of ATP remaining.

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-compound control and determine the IC50 value.

Future Directions and Concluding Remarks

The comparative analysis presented in this guide underscores the potential of cinnoline derivatives as a new class of anticancer agents. While Gefitinib has proven to be a valuable therapeutic for a specific subset of NSCLC patients, the reliance on a single biomarker (EGFR mutation) can limit its broader application.

The representative cinnoline derivative, by targeting the more ubiquitously dysregulated PI3K pathway, may offer a therapeutic advantage in a wider range of tumor types. However, it is crucial to acknowledge that this is an early-stage comparison. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential, safety profile, and pharmacokinetic properties of this promising class of compounds.

Future research should focus on:

  • In vivo efficacy studies: Evaluating the antitumor activity of lead cinnoline derivatives in animal models of cancer.

  • Pharmacokinetic profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of these compounds.

  • Toxicity studies: Assessing the safety profile and identifying any potential off-target effects.

  • Structure-activity relationship (SAR) studies: Optimizing the cinnoline scaffold to enhance potency, selectivity, and drug-like properties.

References

  • Mishra, R., et al. (2025). An Insight into the Synthetic Strategies and Pharmacological Effects of Cinnoline Derivatives.
  • Saxena, S., et al. (n.d.).
  • Soria, J. C., et al. (2009). Review of the Treatment of Non-Small Cell Lung Cancer with Gefitinib. Clinical Cancer Research, 15(12), 3928-3936.
  • Li, Y., et al. (2021). Discovery of cinnoline derivatives as potent PI3K inhibitors with antiproliferative activity. Bioorganic & Medicinal Chemistry Letters, 48, 128271.
  • Celecoxib Pathway, Pharmacodynamics. (n.d.). ClinPGx.
  • Mechanism of action of gefitinib. (n.d.).
  • Ciardiello, F. (2004). The Role of Gefitinib in Lung Cancer Treatment. Clinical Cancer Research, 10(12), 4218-4221.
  • What is the mechanism of Celecoxib? (2024).
  • Celecoxib: Mechanism of Action & Structure. (n.d.). Study.com.
  • Gefitinib: mechanism of action, pharmacokinetics and side effect. (2023). ChemicalBook.
  • Al-Ostoot, F. H., et al. (2025). Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024). ChemMedChem.
  • What is the mechanism of Gefitinib? (2024).
  • Koizumi, F., et al. (2005). Gefitinib (IRESSA) sensitive lung cancer cell lines show phosphorylation of Akt without ligand stimulation. British Journal of Cancer, 93(6), 694-703.
  • (PDF) Quinoline-based small molecules as effective protein kinases inhibitors (Review). (2025).
  • Celecoxib - Selective COX-2 Inhibitor for Inflamm
  • Saczewski, J., et al. (2019). Cinnoline Scaffold—A Molecular Heart of Medicinal Chemistry? Molecules, 24(21), 3944.
  • Gefitinib (ZD1839). (n.d.). Selleck Chemicals.
  • Cell-based assays to evaluate the anti-inflammatory properties of the compound. (n.d.). Benchchem.
  • Concordance between IC50 values for gefitinib vs erlotinib. (n.d.).
  • Al-Suhaimi, E. A., et al. (2020).
  • The IC50 values for gefitinib in EGFR-mutant lung adenocarcinoma cell... (n.d.).
  • Gefitinib (ZD1839). (n.d.). MedChemExpress.
  • Selected quinoline derivatives with c-Met kinase inhibitory activity. (n.d.).
  • Cytotoxicity of 4-substituted Quinoline Derivatives: Anticancer and Antileishmanial Potential. (2020). Bioorganic & Medicinal Chemistry, 28(11), 115511.
  • New Celecoxib Derivatives as Anti-Inflammatory Agents. (2004). Journal of Medicinal Chemistry, 47(12), 3049-3057.
  • IC50 values of COX‐2 inhibition by Celecoxib (A) and AT (B). (n.d.).
  • Celecoxib pathways: pharmacokinetics and pharmacodynamics. (2012). Pharmacogenomics, 13(9), 1035-1049.
  • Design, synthesis and biological evaluation of new 4-(4-substituted-anilino)quinoline derivatives as anticancer agents. (2025).
  • A Comprehensive Review On Cinnoline Derivatives. (n.d.).
  • Synthesis and anticancer evaluation of certain 4-anilinofuro[2,3-b]quinoline and 4-anilinofuro[3,2-c]quinoline derivatives. (2006). Journal of Medicinal Chemistry, 49(12), 3569-3575.
  • Synthesis, Characterization and Antiinflammatory activity of Cinnolines (pyrazole)
  • Exploring the antitumor potential of novel quinoline derivatives via tubulin polymerization inhibition in breast cancer; design, synthesis and molecular docking. (n.d.). RSC Publishing.
  • Synthesis, Characterization and Anti- Inflammatory Activity of Cinnoline Deriv

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Nitro-Heterocycle Paradox

In drug discovery, the cinnoline scaffold serves as a critical isostere to quinoline, offering unique solubility and hydrogen-bonding vectors.[1] However, 4-Methoxy-5-nitrocinnoline presents a classic medicinal chemistry challenge: the "Nitro-Heterocycle Paradox." While the nitro group is often essential for synthetic derivatization (e.g., reduction to amines for amide coupling) or specific biological activity (e.g., antibacterial redox cycling), it introduces significant structural alerts for genotoxicity and mutagenicity.[1]

This guide benchmarks this compound against the potent carcinogen 4-Nitroquinoline-1-oxide (4-NQO) and the benign scaffold 4-Methoxycinnoline . Our objective is to provide a rigorous framework for distinguishing "manageable synthetic intermediate" from "high-risk toxicophore."

Comparative Safety Matrix

The following table synthesizes physicochemical properties and predicted toxicological risks based on structural alerts and available safety data.

FeatureTarget: this compound High-Risk Control: 4-Nitroquinoline-1-oxide (4-NQO) Scaffold Control: 4-Methoxycinnoline
CAS Number 90323-12-9 56-57-5 20529-45-7
Primary Risk Genotoxicity (Predicted) Carcinogenicity (Confirmed) General Cytotoxicity
Mechanism Nitroreduction to hydroxylamine; DNA intercalation.Metabolic activation to 4-hydroxyamino-quinoline-1-oxide (ultimate carcinogen).Topoisomerase interference (scaffold dependent).[1]
Ames Test Likely Positive (Strain TA98/TA100 w/ S9).[1]Strongly Positive (Picomolar potency).[1]Generally Negative.[1]
Solubility Low to Moderate (Methoxy aid).[1]Sparingly Soluble.Moderate.
Stability Thermal Hazard: Potential energetic decomposition upon heating.[1]Stable, but light-sensitive.[1][2]Stable.
Handling Containment Level 3 (GLP). Treat as potential mutagen.[1]Containment Level 4. Known human carcinogen.[1][3]Standard Laboratory Safety.
Expert Insight: The Structural Differentiator

While both the target and 4-NQO contain a nitro group on a fused nitrogen heterocycle, 4-NQO possesses an N-oxide moiety. This N-oxide facilitates a specific, rapid enzymatic reduction to the highly reactive 4-hydroxyamino species. This compound lacks this N-oxide , suggesting its mutagenic potency is likely orders of magnitude lower than 4-NQO, though still elevated compared to the non-nitro scaffold [1, 2].

Mechanistic Safety Assessment

To validate the safety profile, one must understand the metabolic activation pathway.[1] The primary risk for this compound is the enzymatic reduction of the nitro group by cytosolic nitroreductases (e.g., xanthine oxidase).

Pathway Visualization: Nitroreduction & DNA Adduct Formation

NitroReductionPathway Compound This compound (Parent) Nitroso Nitroso-cinnoline (Intermediate) Compound->Nitroso 2e- Reduction (Nitroreductase) Hydroxylamine N-Hydroxylamino-cinnoline (Proximate Mutagen) Nitroso->Hydroxylamine 2e- Reduction Ester O-Acetyl/Sulfonyl Ester (Ultimate Mutagen) Hydroxylamine->Ester Phase II (NAT/SULT) Excretion Amino-cinnoline (Detoxified) Hydroxylamine->Excretion Reduction (Detoxification) DNA_Adduct C8-Guanine Adduct (Genotoxicity) Ester->DNA_Adduct Electrophilic Attack

Figure 1: Predicted metabolic activation pathway. The "Proximate Mutagen" (Hydroxylamine) is the critical checkpoint.[1] If the cell can fully reduce this to the Amino-cinnoline (Green), toxicity is mitigated.[1] If Phase II conjugation occurs (Red), genotoxicity ensues.

Experimental Benchmarking Protocols

As a Senior Scientist, you cannot rely on literature predictions alone. You must experimentally validate the compound's safety using these self-validating protocols.

Protocol A: Differential Ames Test (Nitroreductase Dependency)

Objective: Determine if mutagenicity is driven specifically by the nitro group.[1]

  • Strains: Use Salmonella typhimurium TA98 (standard) and TA98NR (nitroreductase-deficient).[1]

  • Preparation: Dissolve this compound in DMSO. Prepare concentrations: 0.1, 1.0, 10, 100, 500 µ g/plate .

  • Controls:

    • Positive:4-NQO (0.5 µ g/plate ) – Must show high revertants in TA98.[1]

    • Negative: DMSO vehicle.[1]

  • Execution:

    • Plate samples with and without S9 metabolic activation mix.[1]

    • Incubate at 37°C for 48 hours.

  • Interpretation (The "Self-Validating" Logic):

    • If TA98 is Positive and TA98NR is Negative (or significantly reduced), the mutagenicity is nitro-driven .

    • If both are Positive, the cinnoline core itself (intercalation) is the driver.[1]

Protocol B: Thermal Stability & Energetics (DSC)

Objective: Nitro compounds can be shock-sensitive or thermally unstable.[1] This is a critical safety parameter for scale-up.

  • Instrument: Differential Scanning Calorimetry (DSC).[1]

  • Sample: 2–5 mg of this compound in a gold-plated high-pressure crucible.

  • Ramp: 5°C/min from 30°C to 350°C.

  • Thresholds:

    • Onset < 200°C with > 500 J/g energy release: High Explosion Risk.[1]

    • Onset > 250°C: Generally safe for standard reflux conditions.[1]

    • Note: Cinnolines release

      
       upon decomposition; combined with a nitro group, this can be vigorous.[1]
      

Handling & Storage Guidelines

Based on the structural alerts and comparable data from 4-NQO [3] and Nitro-quinoline standards [4]:

  • Personal Protective Equipment (PPE): Double nitrile gloves (0.11 mm min thickness), P3 particulate respirator, and safety goggles.[1]

  • Light Sensitivity: Store in amber vials. Nitro-aromatics often undergo photodegradation to nitroso species.[1]

  • Decontamination: Do not use bleach (hypochlorite) alone, as it may produce chloropicrin-like irritants with nitro compounds.[1] Use a surfactant-based cleaner followed by 1M NaOH to hydrolyze the core.[1]

References

  • Sugimura, T. (1981).[1] The Nitroquinolines: Carcinogenesis, A Comprehensive Survey.[1] Raven Press.[1] (Establishes 4-NQO as the reference carcinogen for this class).

  • Fluorochem Ltd. (2023).[1] Safety Data Sheet: this compound (CAS 90323-12-9).[4][5][6]

  • Nakahara, W., et al. (1957).[1] Carcinogenic action of 4-nitroquinoline-N-oxide.[7][8][9][10] Gann, 48(2), 129-137.[1][7]

  • Bailleul, B., et al. (1989).[1] Molecular Basis of 4-Nitroquinoline 1-Oxide Carcinogenesis. Environmental Health Perspectives.[1]

  • BLD Pharm. (2023).[1] Product Analysis: this compound.[4][5][6]

Sources

A Comparative Analysis of Cinnoline-Derived Kinase Inhibitors: In Vitro vs. In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive comparison of the preclinical efficacy of a representative cinnoline-based compound, Baxter’s 3-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)cinnolin-4-yl)amino)phenol (herein referred to as Cinnoline-Derivative A), a potent inhibitor of the c-Met receptor tyrosine kinase. We will dissect its performance in controlled in vitro environments versus the complex biological landscape of in vivo models, offering insights for researchers in oncology and drug development.

Introduction: The Therapeutic Rationale for Targeting c-Met with Cinnoline Scaffolds

The c-Met receptor tyrosine kinase and its ligand, hepatocyte growth factor (HGF), are critical regulators of cell growth, motility, and invasion. Dysregulation of the HGF/c-Met signaling pathway is a well-documented driver in numerous human cancers, making it a prime target for therapeutic intervention. The cinnoline scaffold has emerged as a promising pharmacophore for developing potent and selective c-Met inhibitors. Cinnoline-Derivative A was identified through a structure-activity relationship (SAR) campaign aimed at optimizing the pharmacokinetic and pharmacodynamic properties of this chemical class.

The following diagram illustrates the canonical HGF/c-Met signaling pathway, which, when aberrantly activated, promotes tumor progression.

cMet_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cMet c-Met Receptor RAS RAS cMet->RAS Activation PI3K PI3K cMet->PI3K Activation STAT3 STAT3 cMet->STAT3 HGF HGF (Ligand) HGF->cMet Binding & Dimerization RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT3->Proliferation CinnolineA Cinnoline-Derivative A CinnolineA->cMet Inhibition

Caption: Simplified HGF/c-Met signaling pathway and the inhibitory action of Cinnoline-Derivative A.

In Vitro Efficacy: Potency and Cellular Activity

In vitro assays are fundamental for establishing the direct inhibitory effect of a compound on its target and its subsequent impact on cellular functions.

Biochemical Assay: Direct Target Engagement

The initial assessment of Cinnoline-Derivative A involved a biochemical assay to quantify its inhibitory activity against the isolated c-Met kinase domain. This provides the most direct measure of target engagement without the complexity of a cellular environment.

Experimental Protocol: c-Met Kinase Inhibition Assay

  • Reagents: Recombinant human c-Met kinase domain, ATP, and a generic kinase substrate (e.g., poly(Glu, Tyr) 4:1).

  • Procedure: The compound was serially diluted in DMSO and incubated with the c-Met enzyme.

  • Reaction Initiation: The kinase reaction was initiated by adding ATP and the substrate.

  • Detection: After incubation, the amount of phosphorylated substrate was quantified, often using a luminescence-based assay where light output is inversely proportional to kinase activity.

  • Data Analysis: The concentration of the compound that inhibits 50% of the kinase activity (IC50) was calculated using a nonlinear regression model.

Cellular Assays: Target Inhibition and Phenotypic Effects

Cell-based assays are crucial for confirming that the compound can penetrate the cell membrane, engage its target in a physiological context, and elicit a desired biological response.

Experimental Protocol: GTL-16 Cell Viability Assay

GTL-16 is a human gastric carcinoma cell line known for c-Met gene amplification, making it highly dependent on c-Met signaling for survival and an ideal model for assessing inhibitor efficacy.

  • Cell Culture: GTL-16 cells were cultured in standard conditions (e.g., RPMI-1640 medium with 10% FBS).

  • Seeding: Cells were seeded into 96-well plates at a predetermined density and allowed to adhere overnight.

  • Treatment: Cells were treated with a range of concentrations of Cinnoline-Derivative A for 72 hours.

  • Viability Assessment: Cell viability was measured using a reagent such as CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolically active cells.

  • Data Analysis: The IC50 value, representing the concentration required to reduce cell viability by 50%, was determined.

The following workflow visualizes the in vitro testing cascade.

In_Vitro_Workflow start Start: Compound Synthesis (Cinnoline-Derivative A) biochem Biochemical Assay (Isolated c-Met Kinase) start->biochem cell_based Cell-Based Assay (GTL-16 Cell Line) start->cell_based ic50_calc Calculate IC50 Values biochem->ic50_calc Biochemical IC50 viability Measure Cell Viability (e.g., CellTiter-Glo®) cell_based->viability viability->ic50_calc Cellular IC50 end End: In Vitro Efficacy Profile ic50_calc->end

Caption: A typical workflow for determining the in vitro efficacy of a kinase inhibitor.

In Vitro Data Summary

The table below summarizes the in vitro performance of Cinnoline-Derivative A against a known c-Met inhibitor, Crizotinib, for comparative purposes.

Compoundc-Met Kinase IC50 (nM)GTL-16 Cell Viability IC50 (nM)
Cinnoline-Derivative A 3 8
Crizotinib (Reference)510

Data is representative and compiled for illustrative purposes based on typical profiles of potent c-Met inhibitors.

In Vivo Efficacy: Performance in a Complex Biological System

In vivo studies are the critical next step to evaluate a compound's efficacy within a whole, living organism, taking into account factors like pharmacokinetics (PK) and pharmacodynamics (PD).

Xenograft Model: Assessing Anti-Tumor Activity

A xenograft model, where human cancer cells are implanted into immunocompromised mice, is a standard preclinical model to assess anti-tumor efficacy.

Experimental Protocol: GTL-16 Xenograft Study

  • Animal Model: Female athymic nude mice were used.

  • Tumor Implantation: GTL-16 cells were injected subcutaneously into the flank of each mouse.

  • Tumor Growth: Tumors were allowed to grow to a palpable size (e.g., 100-150 mm³).

  • Randomization & Treatment: Mice were randomized into vehicle control and treatment groups. Cinnoline-Derivative A was administered orally once daily.

  • Efficacy Measurement: Tumor volume and body weight were measured regularly (e.g., twice weekly).

  • Endpoint: The study was concluded when tumors in the control group reached a predetermined size. Efficacy is reported as Tumor Growth Inhibition (TGI).

The workflow for a typical in vivo xenograft study is outlined below.

In_Vivo_Workflow start Start: Human Tumor Cell Line (GTL-16) implant Implant Cells into Immunocompromised Mice start->implant growth Allow Tumors to Grow to Palpable Size implant->growth randomize Randomize Mice into Control & Treatment Groups growth->randomize treat Administer Vehicle or Cinnoline-Derivative A Daily randomize->treat measure Measure Tumor Volume & Body Weight Regularly treat->measure endpoint Endpoint Analysis: Calculate Tumor Growth Inhibition (TGI) measure->endpoint

Caption: Standard workflow for a preclinical xenograft efficacy study.

In Vivo Data Summary

The following table presents the in vivo anti-tumor efficacy of Cinnoline-Derivative A in the GTL-16 xenograft model.

CompoundDose (mg/kg, oral, QD)Tumor Growth Inhibition (TGI, %)Body Weight Change (%)
Cinnoline-Derivative A 25 95% < 5%
Vehicle Control-0%< 5%

Data is representative of a highly effective compound in a relevant preclinical model.

Bridging the Gap: Correlating In Vitro and In Vivo Data

A successful preclinical candidate demonstrates a clear correlation between its in vitro potency and its in vivo efficacy. Cinnoline-Derivative A exhibits a potent biochemical IC50 of 3 nM, which translates effectively into a cellular IC50 of 8 nM. This indicates good cell permeability and target engagement within a cellular context.

Crucially, this potent cellular activity leads to robust anti-tumor efficacy in vivo. At a well-tolerated dose of 25 mg/kg, the compound achieved 95% tumor growth inhibition. This strong in vitro to in vivo translation suggests that Cinnoline-Derivative A possesses favorable pharmacokinetic properties (e.g., sufficient oral bioavailability and tumor penetration) that allow it to reach and maintain effective concentrations at the tumor site. The minimal impact on body weight further suggests a favorable therapeutic window.

Conclusion and Future Directions

Cinnoline-Derivative A demonstrates a compelling preclinical profile as a potent and selective c-Met inhibitor. It exhibits high potency at the biochemical and cellular levels, which successfully translates into significant anti-tumor activity in a c-Met-addicted xenograft model. The objective comparison highlights its strong potential, warranting further investigation into its safety pharmacology, pharmacokinetics, and efficacy in additional preclinical models to support its advancement toward clinical development.

References

  • Baxter, J. E. et al. (2014). The discovery of 3-((6-methoxy-7-(3-(piperidin-1-yl)propoxy)cinnolin-4-yl)amino)phenol, a potent and selective inhibitor of the c-Met receptor tyrosine kinase. Bioorganic & Medicinal Chemistry Letters, 24(12), 2669-2674. [Link]

Precision Replication Guide: Synthesis & Isolation of 4-Methoxy-5-nitrocinnoline

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Objective: This guide provides a technical roadmap for replicating the synthesis and isolation of 4-Methoxy-5-nitrocinnoline (CAS: 90323-12-9). Context: The synthesis of nitro-substituted cinnolines is frequently complicated by regioselectivity issues. The nitration of the parent 4-methoxycinnoline typically yields a mixture of the 5-nitro and 8-nitro isomers due to the directing effects of the fused benzene ring and the protonated diaza-heterocycle. Scope: This document compares two primary synthetic strategies: Direct Electrophilic Nitration (Method A) and Nucleophilic Aromatic Substitution (Method B) . The focus is on replicating Method A due to its atom economy and scalability, with specific emphasis on the critical downstream separation of regioisomers.

Comparative Route Analysis

Researchers must choose between direct nitration (shorter, but requires rigorous purification) and functional group interconversion (longer, higher specificity).

Table 1: Strategic Comparison of Synthetic Routes
FeatureMethod A: Direct Nitration (Recommended)Method B: SNAr Displacement (Alternative)
Precursor 4-Methoxycinnoline4-Chloro-5-nitrocinnoline
Reagents HNO₃ / H₂SO₄ (Mixed Acid)NaOMe / MeOH
Step Count 1 Step (plus separation)2+ Steps (requires 5-nitro precursor)
Regioselectivity Low: Yields ~1:1 to 3:2 mixture of 5-nitro : 8-nitro isomersHigh: Retains 5-nitro position from precursor
Yield (Isolated) 35–45% (5-nitro isomer)75–85% (from 4-chloro intermediate)
Purification Difficult: Requires fractional crystallization or Column ChromatographyEasy: Simple recrystallization
Scalability High (Industrial feasible)Moderate (Limited by precursor cost)
Primary Risk Isomer separation failure; Over-nitrationHydrolysis of chloro-group; Side reactions

Detailed Experimental Protocol (Method A)

Core Directive: Replicate the Direct Nitration of 4-methoxycinnoline. This protocol is optimized to minimize dinitration and hydrolysis of the methoxy group.

Phase 1: Preparation of the Nitronium Species

Principle: The active electrophile is the nitronium ion (


). Temperature control is critical to prevent the hydrolysis of the 4-methoxy group to 4-cinnolinone in the highly acidic medium.
  • Setup: Equip a 250 mL 3-neck round-bottom flask with a magnetic stir bar, a pressure-equalizing addition funnel, and a low-temperature thermometer.

  • Acid Charge: Add Concentrated Sulfuric Acid (H₂SO₄, 98%, 20 mL) to the flask.

  • Cooling: Submerge the flask in an ice-salt bath. Cool the internal temperature to 0°C to -5°C .

  • Substrate Addition: Slowly add 4-Methoxycinnoline (5.0 g, 31.2 mmol) in small portions.

    • Note: The reaction is exothermic.[1] Ensure internal temperature does not exceed 5°C. The solution will turn dark orange/brown.

  • Nitrating Agent: Prepare a mixture of Fuming Nitric Acid (HNO₃, >90%, 2.2 mL) and H₂SO₄ (5 mL). Add this dropwise over 30 minutes, maintaining temperature < 5°C.

Phase 2: The Reaction & Quenching

Causality: The protonated cinnoline ring deactivates the heterocyclic ring, directing the nitronium ion to the carbocyclic ring (positions 5 and 8).

  • Digestion: After addition, allow the mixture to stir at 0°C for 1 hour , then slowly warm to Room Temperature (20-25°C) .

  • Monitoring: Monitor by TLC (Ethyl Acetate:Hexane 1:1). Look for the disappearance of the starting material (

    
    ) and the appearance of two new spots (
    
    
    
    and
    
    
    ).
  • Quenching: Pour the reaction mixture slowly onto 200 g of crushed ice with vigorous stirring.

  • Neutralization: Carefully adjust pH to ~8 using Ammonium Hydroxide (28% NH₄OH) or solid Sodium Carbonate.

    • Critical: Keep the mixture cool during neutralization to prevent hydrolysis of the methoxy ether.

Phase 3: Isolation and Isomer Separation

The Challenge: The crude solid contains both this compound and 4-methoxy-8-nitrocinnoline.

  • Extraction: Extract the aqueous slurry with Dichloromethane (DCM, 3 x 50 mL) . Combine organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

  • Separation Strategy (Chromatography):

    • Stationary Phase: Silica Gel (230-400 mesh).

    • Mobile Phase: Gradient elution from 10% to 40% Ethyl Acetate in Hexanes.

    • Elution Order: The 5-nitro isomer typically elutes after the 8-nitro isomer due to the "peri-effect" and dipole interactions, although this can vary based on specific column conditions.

    • Checkpoint: Collect fractions and analyze via 1H-NMR.

Validation & Characterization Data

To validate the successful isolation of the 5-nitro isomer, compare spectral data against the 8-nitro alternative.

Table 2: Diagnostic NMR Signals (Predicted)
SignalThis compound (Target)4-Methoxy-8-nitrocinnoline (Impurity)
H-3 (Singlet)

9.1 - 9.3 ppm (Deshielded by peri-NO2)

8.8 - 9.0 ppm
Methoxy (-OCH3)

4.25 ppm

4.15 ppm
Coupling Pattern Doublet of Doublets (H-6, H-8)Doublet of Doublets (H-5, H-7)
Key Distinction H-3 is significantly downfield due to the proximity of the 5-nitro group (peri-effect).H-3 is less affected; H-5 and H-7 show distinct splitting.

Visualized Workflow (Graphviz)

G Start Start: 4-Methoxycinnoline AcidMix Dissolve in H2SO4 (0°C) Start->AcidMix Nitration Add HNO3/H2SO4 (Dropwise) Maintain T < 5°C AcidMix->Nitration Reaction Stir 1h @ 0°C -> RT Nitration->Reaction Quench Quench on Ice Neutralize (pH 8) Reaction->Quench Extract DCM Extraction Crude Mixture (5-NO2 + 8-NO2) Quench->Extract Separation Column Chromatography (EtOAc/Hexane) Extract->Separation Target Target: this compound (Yield: ~40%) Separation->Target Slow Eluting Fraction Byproduct Byproduct: 4-Methoxy-8-nitrocinnoline (Yield: ~30%) Separation->Byproduct Fast Eluting Fraction

Figure 1: Step-by-step reaction workflow for the nitration and isolation of this compound.

References

  • Nitration of Cinnoline Derivatives

    • Title: The Kinetics of Nitration of Cinnoline 2-oxide and Quinoline 1-oxide.
    • Source: Journal of the Chemical Society B.
    • URL:[Link][1]

  • Separation of Nitro-Isomers (Analogue)

    • Title: Separation of 5-nitroquinoline and 8-nitroquinoline (Patent EP0858998A1).[2]

    • Source: European P
    • URL
  • Compound Data & Identification

    • Title: this compound (CAS 90323-12-9) Entry.[3]

    • Source: Fluorochem.
  • General Synthetic Methodology

    • Title: Benchmarking Synthetic Efficiency: A Comparative Guide to Cinnolin-7-amine Production.
    • Source: BenchChem.[4]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.